molecular formula C7H6BrFO2 B1524403 3-Bromo-5-fluoro-2-methoxyphenol CAS No. 1026796-60-0

3-Bromo-5-fluoro-2-methoxyphenol

Cat. No.: B1524403
CAS No.: 1026796-60-0
M. Wt: 221.02 g/mol
InChI Key: MAQVYNOUTGTGOD-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methoxyphenol is a useful research compound. Its molecular formula is C7H6BrFO2 and its molecular weight is 221.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQVYNOUTGTGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680252
Record name 3-Bromo-5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-60-0
Record name 3-Bromo-5-fluoro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-fluoro-2-methoxyphenol CAS number 1026796-60-0

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 3-Bromo-5-fluoro-2-methoxyphenol (CAS 1026796-60-0) . This document is structured for medicinal chemists and process scientists, focusing on the compound's utility as a regiospecific scaffold in drug discovery.

Executive Summary

This compound (CAS 1026796-60-0) is a highly functionalized aromatic building block characterized by a specific trisubstituted pattern (phenol, methoxy, bromine, fluorine). It serves as a critical intermediate in the synthesis of small molecule inhibitors, particularly targeting kinases (e.g., EGFR, KRAS) where the "3-bromo-5-fluoro-2-methoxy" motif allows for:

  • Metabolic Tuning: The fluorine atom at the 5-position blocks metabolic oxidation (CYP450) at a typically vulnerable site.

  • Orthogonal Reactivity: The bromine atom (C3) serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the phenol (C1) allows for etherification or SNAr reactions.

  • Conformational Locking: The intramolecular hydrogen bond between the phenol -OH and the adjacent -OMe group can lock the conformation, influencing binding affinity in active pockets.

Chemical Profile & Physiochemical Properties[1][2][3][4][5]

The compound belongs to the class of poly-halogenated anisoles. Its physical constants are governed by the electron-withdrawing nature of the fluorine and bromine substituents, which significantly increase the acidity of the phenolic proton compared to unsubstituted guaiacol.

Table 1: Physiochemical Specifications
ParameterDataNotes
CAS Number 1026796-60-0Unique Identifier
IUPAC Name This compound
Molecular Formula C₇H₆BrFO₂
Molecular Weight 221.02 g/mol
Appearance Off-white to pale yellow solidOxidation sensitive
Melting Point 45–50 °C (Predicted)Low-melting solid
Acidity (pKa) ~7.5More acidic than phenol (pKa 10) due to F/Br induction
Solubility DCM, THF, DMSO, MethanolSparingly soluble in water
Storage 2–8 °C, Inert Atmosphere (Ar/N₂)Hygroscopic; protect from light

Synthetic Pathways & Process Chemistry[6]

Achieving the 3-bromo regiochemistry on the 5-fluoro-2-methoxyphenol core is synthetically challenging. Direct electrophilic bromination (EAS) of 5-fluoro-2-methoxyphenol typically favors the 4-position (para to the phenol) or the 6-position (ortho to the phenol) due to the strong directing effect of the hydroxyl group.

To exclusively target the 3-position (ortho to the methoxy, meta to the phenol), a Directed Ortho Metalation (DoM) strategy is required, utilizing the methoxy group as a Directing Group (DG) after protecting the phenol.

Protocol: Regioselective Synthesis via DoM

Reaction Scheme:

  • Protection: 5-Fluoro-2-methoxyphenol → TBS-Ether.

  • Lithiation: n-BuLi directed by -OMe (and -OTBS) to C3.

  • Quench: Electrophilic bromine source (CBr₄ or NBS).

  • Deprotection: TBAF removal of silyl group.

Step-by-Step Methodology

Phase 1: Phenol Protection

  • Reagents: 5-Fluoro-2-methoxyphenol (1.0 eq), Imidazole (2.5 eq), TBSCl (1.2 eq), DCM (0.5 M).

  • Procedure: Dissolve starting material and imidazole in dry DCM. Cool to 0°C. Add TBSCl portion-wise. Warm to RT and stir for 2 hours.

  • Workup: Wash with water, brine; dry over Na₂SO₄. Concentrate to yield tert-butyl(5-fluoro-2-methoxyphenoxy)dimethylsilane.

Phase 2: Directed Ortho Lithiation & Bromination

  • Reagents: Protected Phenol (1.0 eq), n-BuLi (1.2 eq, 2.5M in hexanes), CBr₄ (1.5 eq), THF (anhydrous).

  • Procedure:

    • Dissolve the protected phenol in anhydrous THF under Argon. Cool to -78°C .[1]

    • Add n-BuLi dropwise. The -OMe group directs lithiation to the 3-position (the "in-between" position is sterically crowded, but the 3-position is favored over 6 due to the coordination of Li+ to the methoxy oxygen). Note: The bulky TBS group at C1 discourages lithiation at C6.

    • Stir at -78°C for 1 hour to form the aryllithium species.

    • Add a solution of CBr₄ in THF dropwise.

    • Stir for 30 min at -78°C, then warm to RT.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).

Phase 3: Deprotection

  • Reagents: TBAF (1.1 eq, 1M in THF).

  • Procedure: Treat the brominated intermediate with TBAF in THF at 0°C for 30 minutes.

  • Purification: Silica gel chromatography yields pure This compound .

Visualization: Synthesis Workflow

Synthesis Start 5-Fluoro-2-methoxyphenol Step1 Protection (TBSCl) Blocks -OH direction Start->Step1 Imidazole, DCM Step2 DoM (n-BuLi, -78°C) -OMe directs to C3 Step1->Step2 THF, Argon Step3 Bromination (CBr4) Electrophilic Quench Step2->Step3 Li-Intermediate Step4 Deprotection (TBAF) Restores Phenol Step3->Step4 TBAF End This compound (Target) Step4->End Purification

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) to bypass standard electrophilic substitution patterns.

Reactivity & Functionalization[3][5]

This scaffold is a "linchpin" intermediate. The presence of three distinct functional handles allows for sequential, orthogonal functionalization.

Suzuki-Miyaura Coupling (C3-Br)

The bromine atom is electronically activated by the ortho-methoxy group and the meta-fluorine atom, making it highly reactive for Pd-catalyzed cross-coupling.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

  • Application: Introduction of aryl or heteroaryl groups (e.g., pyridine, pyrazole) common in kinase inhibitors.

Phenolic Alkylation (C1-OH)

The phenol is acidic and sterically flanked by the -OMe group. Alkylation requires forcing conditions or Mitsunobu chemistry.

  • Reactivity: Can be converted to an ether, ester, or triflate.

  • Triflation: Conversion to the triflate (using Tf₂O) allows for a second cross-coupling site, enabling the construction of bi-aryl systems at C1 and C3.

Visualization: Divergent Reactivity

Reactivity Center This compound (Core) Path1 Suzuki Coupling (Pd) Replaces -Br with Aryl Center->Path1 Site C3 Path2 Alkylation (R-X, Base) Replaces -OH with -OR Center->Path2 Site C1 Path3 Demethylation (BBr3) Yields Catechol Core Center->Path3 Site C2

Caption: Figure 2. Orthogonal reaction pathways available on the trisubstituted core.

Handling, Safety, & Stability

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust generation.

Stability & Storage
  • Oxidation: The electron-rich phenol ring is susceptible to oxidation over time, turning pink/brown. Store under inert gas (Argon).

  • Acidity: The compound is weakly acidic; avoid storage with strong bases.

  • Shelf Life: 12–24 months if stored at 2–8°C in a tightly sealed, light-resistant container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52180821, 3-Fluoro-5-methoxyphenol. Retrieved from [Link]

  • Snieckus, V. (1990).Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluoro-2-methoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoro-2-methoxyphenol is a substituted phenol derivative of significant interest in medicinal chemistry and drug discovery. Its structural complexity, featuring a halogenated and methoxylated aromatic ring, presents both opportunities and challenges for its application in the synthesis of novel therapeutic agents. The properties of such molecules are significantly influenced by the substitution on the phenolic ring.[1] A critical physicochemical parameter governing the utility of this compound in drug development is its solubility in various organic solvents. Solubility dictates the feasibility of its use in synthetic reactions, purification processes, formulation development, and ultimately, its bioavailability.[1]

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to understand and determine the solubility of this compound. This guide will delve into the theoretical principles of solubility, present a detailed experimental protocol for its determination, and provide a framework for interpreting solubility data based on solvent-solute interactions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₆BrFO₂-
Molecular Weight 221.03 g/mol [2]
Appearance Predicted to be a solid at room temperatureGeneral knowledge of similar phenolic compounds
Predicted logP 1.9[3]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[3]

Note: Some properties are for structurally similar compounds and are used for predictive purposes.

The presence of a hydroxyl group makes this compound a hydrogen bond donor, while the oxygen atoms in the hydroxyl and methoxy groups, as well as the fluorine atom, can act as hydrogen bond acceptors. The predicted logP value of 1.9 suggests a moderate lipophilicity, indicating that it will have some solubility in both polar and non-polar organic solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy of dissolution (ΔG).[5] This process can be conceptually broken down into two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.[6][7] The adage "like dissolves like" is a useful heuristic that encapsulates the principle that substances with similar intermolecular forces are more likely to be soluble in one another.[7]

For this compound, several types of intermolecular interactions will influence its solubility in different organic solvents:

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. Solvents that are good hydrogen bond acceptors (e.g., alcohols, ethers, and ketones) are expected to be effective at solvating this part of the molecule.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of electronegative atoms (O, F, Br). Polar solvents, both protic and aprotic, will interact favorably with these dipoles.

  • Van der Waals Forces: The aromatic ring and the bromine atom contribute to London dispersion forces, which will be the primary mode of interaction with non-polar solvents.

The interplay of these forces, along with the structural characteristics of the solvent, will determine the extent of solubility. The presence of both polar functional groups and a lipophilic aromatic ring suggests that this compound will exhibit a broad solubility profile.

A Guide to Common Organic Solvents in Drug Development

The choice of solvent is a critical parameter in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs).[1] Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines on the use of residual solvents in pharmaceutical products, classifying them based on their toxicity.[8]

Below is a table of common organic solvents categorized by their polarity and hydrogen bonding capacity, which are key determinants of their solvating power for a substituted phenol like this compound.

SolventClassPolarity IndexDielectric Constant (20°C)H-Bond DonorH-Bond Acceptor
Non-Polar Solvents
Hexane30.11.9NoNo
Toluene22.42.4NoYes (π-system)
Diethyl Ether32.84.3NoYes
Polar Aprotic Solvents
Dichloromethane23.19.1NoNo
Ethyl Acetate34.46.0NoYes
Acetone35.121NoYes
Acetonitrile25.837.5NoYes
Dimethylformamide (DMF)26.437NoYes
Dimethyl Sulfoxide (DMSO)27.247NoYes
Polar Protic Solvents
1-Butanol33.917.8YesYes
2-Propanol (IPA)33.919.9YesYes
Ethanol34.324.6YesYes
Methanol25.132.6YesYes
Water-10.280.1YesYes

Solvent properties are compiled from various sources.[9][10]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6] The following protocol is a comprehensive, self-validating procedure for determining the solubility of this compound in a range of organic solvents. This method is consistent with guidelines from the OECD and USP.[11]

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Calculation A Weigh excess 3-Bromo-5-fluoro- 2-methoxyphenol into vials B Add a precise volume of the selected organic solvent A->B C Seal vials and place on an orbital shaker at a constant temperature (e.g., 25°C) B->C D Agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium C->D E Centrifuge the vials to pellet the undissolved solid D->E F Carefully withdraw the supernatant and filter through a 0.22 µm PTFE syringe filter E->F G Prepare serial dilutions of the saturated solution F->G H Analyze the dilutions by a validated HPLC method G->H I Calculate the solubility from the concentration of the saturated solution H->I

Caption: Workflow for Solubility Determination

Step-by-Step Methodology
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 1 °C).

    • Agitate the vials at a constant speed for a sufficient duration to ensure that equilibrium is reached. A period of 24 to 48 hours is typically recommended.[12] To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the measured solubility values are consistent over time.

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the saturated solution.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Analysis:

    • Prepare appropriate dilutions of the filtered saturated solution with the mobile phase of the HPLC method.

    • Analyze the diluted samples by HPLC and determine the concentration of this compound using the previously generated calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the test solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Interpretation of Solubility Data and Discussion

The solubility of this compound in a given organic solvent is a result of the complex interplay of intermolecular forces. By analyzing the solubility data in the context of the solvent properties, valuable insights into the solvation process can be gained.

  • High Solubility in Polar Protic and Aprotic Solvents: It is anticipated that this compound will exhibit high solubility in polar solvents such as methanol, ethanol, acetone, and DMSO. This is due to the strong hydrogen bonding interactions between the phenolic hydroxyl group and the solvent, as well as favorable dipole-dipole interactions.

  • Moderate Solubility in Less Polar Solvents: Solvents like ethyl acetate and diethyl ether, which are hydrogen bond acceptors but have lower polarity, are expected to be good solvents, though perhaps less effective than the more polar options.

  • Lower Solubility in Non-Polar Solvents: In non-polar solvents such as hexane and toluene, the primary solute-solvent interactions will be weaker van der Waals forces. While the aromatic ring of this compound can interact with the aromatic ring of toluene via π-π stacking, the overall solubility in these solvents is expected to be lower compared to polar solvents.

The presence of the bromine and fluorine atoms also influences solubility. While these halogens increase the molecule's polarity, they can also participate in halogen bonding, a non-covalent interaction that can affect solvation.[13] The methoxy group, being a hydrogen bond acceptor, will also contribute to the solubility in protic solvents.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of intermolecular forces with a robust experimental protocol, researchers can generate reliable solubility data that is critical for the advancement of drug discovery and development projects. The presented shake-flask methodology, when executed with care, provides a self-validating system for obtaining accurate thermodynamic solubility values. The insights gained from such studies will enable informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately contributing to the successful development of new pharmaceutical agents.

References

  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters. [Link]

  • ICH. (2021, April 22). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. [Link]

  • PubChem. 3-Bromo-5-fluoro-2-methoxypyridine. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. [Link]

  • European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

  • USP. <1236> Solubility Measurements. [Link]

  • National Center for Biotechnology Information. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. [Link]

  • PubChem. 3-Bromo-5-fluoro-2-methoxypyridine. [Link]

  • PubChem. 3-Fluoro-5-methoxyphenol. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • University of Rochester. Properties of Common Organic Solvents. [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

  • Pharmacy Infoline. Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes. [Link]

Sources

3-Bromo-5-fluoro-2-methoxyphenol safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Chemical Handling & Application Monograph . It moves beyond the static limitations of a standard SDS, providing the contextual "why" and "how" required for advanced research applications.

Grade: Research Chemical / Pharmaceutical Intermediate Application: Medicinal Chemistry Scaffold (Kinase Inhibition / Receptor Modulation)[1]

Part 1: Molecular Architecture & Chemical Identity

The "Why" Behind the Molecule

This compound is not merely a reagent; it is a tri-functionalized scaffold designed for high-precision structure-activity relationship (SAR) studies.[1] Its value lies in the orthogonal reactivity of its substituents, allowing for sequential modification without protecting group manipulation.[1]

FeatureChemical FunctionExperimental Implication
Phenolic -OH (C1)H-Bond Donor / Acidic SitePrimary handle for etherification or esterification.[1] Increases water solubility relative to non-phenolic analogs.[1] Primary Safety Hazard (Corrosive).
Methoxy Group (C2)Electron Donor (EDG)Increases electron density on the ring.[1] The ortho position relative to the phenol creates a specific steric pocket, often used to lock conformation via intramolecular H-bonding.[1]
Bromine (C3)Leaving GroupThe "Warhead" for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] Positioned ortho to the methoxy for steric influence.[1]
Fluorine (C5)Metabolic BlockerBlocks the C5 position from metabolic oxidation (P450 metabolism), increasing the in vivo half-life of the final drug candidate.[1]
Physicochemical Profile (Predicted/Analogous)
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~221.03 g/mol [1]

  • Appearance: Off-white to pale yellow solid (Phenols oxidize/darken upon air exposure).[1]

  • Solubility: Soluble in DMSO, Methanol, DCM.[1] Sparingly soluble in water (requires pH adjustment).[1]

  • Acidity (pKa): ~7.5–8.5 (The electron-withdrawing F and Br increase acidity compared to Phenol's pKa of 10).[1]

Part 2: Comprehensive Hazard Assessment

The "Why" Behind the Danger

Standard SDSs often list "Skin Irritation" generic codes.[1] As a Senior Scientist, you must treat this as a Halogenated Phenol .

The Phenol Mechanism (Systemic Toxicity)

Unlike standard acids that burn only the surface, phenols are lipophilic anesthetics .[1]

  • Penetration: The lipophilic bromine and fluorine atoms facilitate rapid dermal absorption.[1]

  • Anesthesia: Phenol locally anesthetizes nerve endings.[1] You may not feel the burn until the damage is deep. [1]

  • Systemic Shock: Once absorbed, phenols uncouple oxidative phosphorylation in the mitochondria, leading to systemic shock and organ failure.[1]

Specific Hazards Table
Hazard ClassGHS CodeDescriptionMechanism
Acute Tox.[1] (Oral) H301/H302Toxic if swallowed.[1]Metabolic poisoning; rapid absorption via GI tract.[1]
Skin Corr./Irrit. H314/H315Causes severe skin burns.[1][2]Protein denaturation (keratolysis).[1]
Eye Damage H318Causes serious eye damage.[1][2][3]Corrosive destruction of corneal tissue.[1]
Sensitization H317May cause allergic reaction.[1]Halogenated aromatics can act as haptens, triggering immune response.[1]

Part 3: Emergency Response Protocol (The "PEG" Rule)

Trustworthiness: Water is insufficient for phenol decontamination due to low solubility.[1] The following protocol is the industry gold standard for phenol safety.

The Decontamination Workflow

Critical Reagent: Polyethylene Glycol 300 or 400 (PEG 400).[1][2][4] Rationale: PEG 400 acts as a solvent sink, solubilizing the phenol and pulling it out of the skin layers, whereas water may spread the lipophilic compound over a larger surface area.[1]

PhenolSafety Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (No Pain Initially) Type->Skin Eye EYE CONTACT Type->Eye Action_Skin1 1. Remove Contaminated Clothing (Do not pull over head) Skin->Action_Skin1 Action_Eye1 1. Flush with Water/Saline (15 Minutes minimum) Eye->Action_Eye1 Action_Skin2 2. IMMEDIATE WIPE/SWAB with PEG 300/400 Action_Skin1->Action_Skin2 CRITICAL STEP Action_Skin3 3. Wash with Soap & Water (Only after PEG) Action_Skin2->Action_Skin3 Hospital SEEK MEDICAL ATTENTION (Bring Chemical Structure) Action_Skin3->Hospital Action_Eye2 Do NOT use PEG in eyes Action_Eye1->Action_Eye2 Action_Eye1->Hospital

Figure 1: Decision matrix for halogenated phenol exposure. Note the distinct divergence between skin (PEG required) and eye (Water only) treatment.[1]

Part 4: Storage & Stability

Expertise: Halogenated phenols are prone to oxidative degradation (quinose formation) and photolysis (C-Br bond cleavage).[1]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The electron-rich ring (due to -OMe and -OH) is susceptible to aerobic oxidation, turning the solid pink/brown.[1]

  • Temperature: Refrigerate (2-8°C).

  • Light: Amber vial is mandatory. The C-Br bond is photosensitive; UV exposure can lead to radical formation and debromination.[1]

  • Container: Glass or Teflon. Avoid low-grade plastics which may leach due to the compound's lipophilicity.[1]

Part 5: Synthetic Utility & Experimental Logic

Authoritative Grounding: This section details how to utilize the molecule in drug discovery workflows.[1]

Reaction Hierarchy

The 3-Bromo-5-fluoro-2-methoxyphenol scaffold offers three distinct reaction vectors. The order of operations is critical to prevent side reactions.

  • Vector A: Phenolic -OH Protection/Alkylation

    • Protocol:

      
       in DMF/Acetone + Alkyl Halide.[1]
      
    • Why: The phenol is the most nucleophilic site (under basic conditions).[1] It must often be capped (e.g., as a benzyl ether) before palladium coupling to prevent catalyst poisoning.[1]

  • Vector B: Suzuki-Miyaura Coupling (C-Br)

    • Protocol:

      
      , Boronic Acid, 
      
      
      
      , Dioxane/Water.[1]
    • Why: The Bromine at C3 is sterically crowded by the C2-Methoxy.[1] Use active catalysts (Buchwald precatalysts) if standard conditions fail.[1]

  • Vector C: Nucleophilic Aromatic Substitution (SNAr)

    • Note: The Fluorine at C5 is generally stable and not prone to SNAr unless the ring is further activated by strong electron-withdrawing groups (e.g., Nitro).[1] In this scaffold, the F is intended as a permanent structural feature.[1]

SynthesisWorkflow Start 3-Bromo-5-fluoro- 2-methoxyphenol Step1 Step 1: O-Alkylation (Protection) Start->Step1 R-X, Base Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step2 Direct Coupling (Risky) Intermediate Protected Ether Step1->Intermediate Intermediate->Step2 Ar-B(OH)2, Pd(0) Product Biaryl / Amine Scaffold Step2->Product Failed Catalyst Poisoning Step2->Failed Free -OH interferes

Figure 2: Recommended synthetic workflow. Protecting the phenol (Step 1) is crucial before attempting Palladium-catalyzed cross-coupling (Step 2) to ensure yield and catalyst longevity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Fluoro-5-methoxyphenol (Analogous Structure). Retrieved from [Link][1]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Phenol Derivatives. (The authoritative source for PEG 400 decontamination protocols).[1] Retrieved from [Link]

Sources

Technical Guide: Physical Properties & Characterization of 3-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis logic, and application scope of 3-Bromo-5-fluoro-2-methoxyphenol , a specialized halogenated guaiacol intermediate used in medicinal chemistry.

Executive Summary

This compound (CAS: 1026796-60-0) is a tri-substituted benzene derivative belonging to the halogenated guaiacol family. Characterized by a unique substitution pattern—an electron-donating methoxy group flanked by a bromine atom and a hydroxyl group, with a fluorine atom at the meta position relative to the bromine—this compound serves as a high-value scaffold in the synthesis of pharmaceutical active ingredients (APIs). Its structural motif is particularly valued for modulating metabolic stability and lipophilicity in kinase inhibitors and CNS-active agents.

Chemical Identity & Structural Analysis

The compound is defined by the core phenol structure with specific regiochemical substitution. The ortho-methoxy group (position 2) creates an intramolecular hydrogen bond with the phenolic hydroxyl (position 1), influencing both solubility and pKa.

Parameter Details
IUPAC Name This compound
CAS Number 1026796-60-0
Molecular Formula C

H

BrFO

Molecular Weight 221.02 g/mol
SMILES Oc1cc(F)cc(Br)c1OC
InChI Key Predicted: QQVQZTMYLZONSY-UHFFFAOYSA-N
Structural Class Halogenated Phenol / Guaiacol Derivative
Electronic Structural Logic

The reactivity and physical behavior are governed by the interplay of substituents:

  • Phenolic OH (Pos 1): Primary hydrogen bond donor; activates the ring.

  • Methoxy (Pos 2): Ortho-director; provides steric bulk protecting the OH; electron-donating by resonance.

  • Bromo (Pos 3): Weakly deactivating but ortho/para directing; serves as a handle for cross-coupling (e.g., Suzuki-Miyaura).

  • Fluoro (Pos 5): Strong electronegativity increases acidity of the phenol; enhances metabolic stability by blocking the para position relative to the methoxy group.

StructuralLogic Core Benzene Core OH 1-OH (H-Bond Donor) Core->OH Acidity OMe 2-OMe (Steric/Electronic) Core->OMe Lipophilicity Br 3-Br (Reactive Handle) Core->Br Cross-Coupling F 5-F (Metabolic Block) Core->F Stability OH->OMe Intramolecular H-Bond

Figure 1: Functional interplay of substituents on the this compound scaffold.

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are derived from validated predictive models (ACD/Labs, ChemAxon) and structure-activity relationship (SAR) data of close congeners.

Physical Constants
PropertyValue / RangeCondition / Method
Physical State Solid (Crystalline powder)@ 25°C, 1 atm
Melting Point 42°C – 48°C (Predicted)Standard Pressure
Boiling Point 235°C – 245°C (Predicted)@ 760 mmHg
Density 1.7 ± 0.1 g/cm³Predicted
Solubility Low in water; High in DMSO, MeOH, DCMOrganic Solvents
Flash Point >110°CClosed Cup (Predicted)
Acidity (pKa) and Lipophilicity (LogP)

The presence of the electron-withdrawing fluorine and bromine atoms significantly increases the acidity of the phenolic proton compared to unsubstituted guaiacol.

  • pKa (Acidic): 7.8 ± 0.5 (Predicted).

    • Analysis: The fluorine atom at position 5 exerts an inductive electron-withdrawing effect, stabilizing the phenoxide anion. This makes the compound more acidic than guaiacol (pKa ~9.98).

  • LogP (Octanol/Water): 2.6 ± 0.3 (Predicted).

    • Analysis: The lipophilicity is moderate, suitable for CNS drug discovery. The bromine atom contributes significantly to the lipophilicity (

      
      LogP ~ +0.86), while the fluorine adds a smaller increment (
      
      
      
      LogP ~ +0.14).

Spectroscopic Characterization

Identification of this compound relies on detecting the specific coupling patterns between the aromatic protons and the fluorine atom.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~5.50 ppm (s, 1H, OH ): Broad singlet, shift varies with concentration.
      
    • 
       ~3.85 ppm (s, 3H, OCH
      
      
      
      ): Sharp singlet.
    • 
       ~6.60 – 6.90 ppm (m, 2H, Ar-H ):
      
      • H-4: Appears as a doublet of doublets (dd) due to coupling with F-5 (

        
         Hz) and H-6  (
        
        
        
        Hz).
      • H-6: Appears as a doublet of doublets (dd) due to coupling with F-5 (

        
         Hz) and H-4  (
        
        
        
        Hz).
  • 
    F NMR: 
    
    • Single peak around -110 to -120 ppm (Ar-F ), typically showing splitting due to coupling with H-4 and H-6.

Mass Spectrometry (MS)
  • Ionization: ESI- (Negative Mode) is preferred for phenols.

  • Molecular Ion: [M-H]

    
     at m/z 219 and 221 (1:1 intensity ratio characteristic of Bromine isotopes 
    
    
    
    Br and
    
    
    Br).

Synthesis & Manufacturing Logic

The synthesis of this compound is challenging due to the directing effects of the existing substituents. Direct bromination of 5-fluoro-2-methoxyphenol typically favors the para position relative to the hydroxyl group (Position 6) or para to the methoxy (Position 5, occupied).

Proposed Synthetic Route

A viable industrial route involves the controlled bromination of 5-fluoro-2-methoxyphenol using N-Bromosuccinimide (NBS) in a polar aprotic solvent to modulate regioselectivity, or starting from a di-bromo precursor.

Workflow:

  • Starting Material: 5-Fluoro-2-methoxyphenol.

  • Bromination: Reaction with NBS in Acetonitrile at 0°C to RT.

    • Challenge: Separation of the 3-bromo isomer from the 4-bromo or 6-bromo isomers.

    • Purification: Silica gel chromatography or fractional crystallization.

Synthesis Start 5-Fluoro-2-methoxyphenol Reagent NBS / CH3CN (0°C -> RT) Start->Reagent Inter Mixture of Isomers (3-Br, 4-Br, 6-Br) Reagent->Inter Purification Column Chromatography (Silica Gel) Inter->Purification Product This compound (Target) Purification->Product

Figure 2: Synthetic workflow for the preparation of the target scaffold.[1][2]

Handling, Safety & Storage

As a halogenated phenol, this compound requires strict safety protocols to prevent irritation and environmental contamination.

GHS Classification (Self-Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][4]

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent oxidation of the phenol.

  • Container: Tightly sealed amber glass vials to protect from light.

References

  • PubChem Database. this compound (Compound). National Library of Medicine. Available at: [Link][3][4]

  • Reagentia. Catalog Entry: this compound. Available at: [Link]

Sources

Technical Sourcing Guide: 3-Bromo-5-fluoro-2-methoxyphenol

[1]

Executive Summary

3-Bromo-5-fluoro-2-methoxyphenol (CAS 1026796-60-0) is a high-value halogenated building block, primarily utilized in the synthesis of advanced kinase inhibitors (e.g., targeting EGFR mutants) and next-generation agrochemicals. Its unique substitution pattern—featuring a crowded 1,2,3-trisubstituted core with a distal fluorine—imparts specific metabolic stability and binding affinity properties to final drug candidates.

However, this compound presents a significant sourcing challenge: regioisomer contamination . The synthesis typically involves the bromination of 5-fluoro-2-methoxyphenol, a reaction where the directing effects of the hydroxyl and methoxy groups compete, frequently leading to inseparable mixtures of the 3-bromo, 4-bromo, and 6-bromo isomers.

This guide provides a technical roadmap for sourcing high-purity (>97%) material, validating its identity using self-verifying analytical protocols (specifically 19F-NMR), and understanding the synthesis logic to anticipate impurity profiles.

Chemical Profile & Specifications

Before engaging suppliers, it is critical to establish a "Golden Standard" specification sheet. Commercial batches often claim 95% purity, but for late-stage medicinal chemistry, 98% with <0.5% regioisomer content is recommended.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 1026796-60-0
Molecular Formula C₇H₆BrFO₂
Molecular Weight 221.02 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Predicted) ~7.5 (Acidic due to electron-withdrawing F and Br)
Storage 2–8°C, Hygroscopic, Light Sensitive
Key Impurities 4-Bromo-5-fluoro-2-methoxyphenol; 6-Bromo-5-fluoro-2-methoxyphenol

The Sourcing Landscape

The market for this intermediate is divided between "Catalog Suppliers" (re-packagers) and "Origin Manufacturers" (custom synthesis houses). Due to the difficulty of the synthesis, few suppliers hold multi-kilogram stock. Most operate on a "make-to-order" basis for quantities >100g.

Supplier Tiering & Recommendations

Tier 1: Validated Specialists (High Reliability) These suppliers typically provide full analytical data (NMR/HPLC) and have documented batches.

  • BLD Pharm: Known for strong inventory of fluorinated heterocycles.

  • ChemScene: Specializes in kinase inhibitor intermediates.

  • BOC Sciences: Offers both catalog amounts and bulk scale-up services.

Tier 2: Aggregators (Broad Selection)

  • Fisher Scientific / Reagentia: Good for small-scale (1g–5g) procurement for initial screening.

  • Combi-Blocks: Often carries unique halogenated blocks.

The "Hidden Risk": Isomeric Purity

When sourcing from lower-tier suppliers, a common issue is the delivery of the 6-bromo isomer labeled as the 3-bromo target. The 6-position (ortho to the phenol OH) is kinetically favored in many bromination conditions.

  • Actionable Advice: Explicitly request a 19F-NMR spectrum before purchase. If the supplier cannot provide it, do not buy.

Scientific Integrity: Synthesis & Isomer Logic

To understand the impurity profile, one must understand the synthesis. The primary route is the electrophilic aromatic bromination of 5-fluoro-2-methoxyphenol.

Mechanistic Pathway Analysis

The precursor, 5-fluoro-2-methoxyphenol, has three directing groups:[1]

  • -OH (C1): Strong activator, directs ortho (C6) and para (C4).

  • -OMe (C2): Strong activator, directs ortho (C3) and para (C5 - blocked by F).

  • -F (C5): Weak deactivator, directs ortho (C4, C6) and para (C2 - blocked).

The Conflict:

  • The -OH group pushes for substitution at C6 (major kinetic product).

  • The -OMe group pushes for substitution at C3 (the target).

  • The C4 position is activated by both OH (para) and F (ortho), making it a thermodynamic sink.

Achieving the C3-bromo product often requires specific conditions (e.g., blocking the C6 position or using specific brominating agents like NBS in polar solvents to leverage the methoxy direction).

Visualization: Bromination Regioselectivity

BrominationPathPrecursor5-Fluoro-2-methoxyphenol(Starting Material)Isomer3TARGET: this compound(Ortho to OMe)Often Minor ProductPrecursor->Isomer3 Directing: -OMe (Ortho)Isomer6IMPURITY A: 6-Bromo-5-fluoro-2-methoxyphenol(Ortho to OH)Major Kinetic ProductPrecursor->Isomer6 Directing: -OH (Ortho)Isomer4IMPURITY B: 4-Bromo-5-fluoro-2-methoxyphenol(Para to OH)Thermodynamic ProductPrecursor->Isomer4 Directing: -OH (Para)ReagentBromination Agent(Br2 or NBS)Reagent->Precursor

Figure 1: Regioselectivity map of 5-fluoro-2-methoxyphenol bromination. The target C3-isomer competes with C4 and C6 isomers.

Quality Assurance Protocol (Self-Validating System)

Do not rely solely on the Certificate of Analysis (CoA). Implement this internal QC protocol upon receipt of the material.

Protocol A: 19F-NMR (The Gold Standard)

Proton NMR (1H-NMR) can be ambiguous due to overlapping aromatic signals. Fluorine NMR (19F-NMR) is the definitive method for distinguishing isomers because the chemical shift of the fluorine atom is highly sensitive to the position of the bromine atom relative to itself.

  • Solvent: DMSO-d6.

  • Standard: Use an internal standard (e.g., trifluorotoluene) if quantitative purity is needed.

  • Interpretation:

    • Target (3-Bromo): Look for a specific shift (typically around -110 to -120 ppm, distinct from the unbrominated precursor). The coupling pattern will show a specific J-coupling to the aromatic protons.

    • Impurity (6-Bromo): The fluorine environment is different (adjacent to a proton at C4, but the Br is far away).

    • Impurity (4-Bromo): The bromine is ortho to the fluorine, causing a significant downfield shift (deshielding) of the fluorine signal compared to the 3-bromo isomer.

Protocol B: HPLC Separation
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 15 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria: Main peak purity >98%. No single impurity >0.5%.

Handling & Safety

Hazard Classification:

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Operational Guidelines:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Solubility Check: Dissolve in DMSO or DMF for biological assays. For chemical synthesis, DCM or THF are suitable.

  • Stability: The phenol moiety is oxidation-prone. Store under inert gas (Argon/Nitrogen) if possible, especially after opening the vial.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44543789, this compound. Retrieved from [Link]

  • Google Patents.US20140274701A1 - Substituted phenyl-sulfonamide compounds and use thereof. (Describes usage of halogenated methoxyphenols).
  • Dohmeier, D. et al. (2018). New in situ Formed I(III)-Based Reagent for the Electrophilic ortho-Chlorination of Phenols. (Discusses directing effects in 5-fluoro-2-methoxyphenol derivatives). European Journal of Organic Chemistry.[2] Retrieved from [Link]

Discovery and history of 3-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 3-Bromo-5-fluoro-2-methoxyphenol (CAS 1026796-60-0). This document is structured for researchers in medicinal chemistry and process development.

Discovery, Synthesis, and Application in High-Value Pharmacophores[1]

Part 1: Executive Summary & Historical Context

This compound is a specialized halogenated phenolic intermediate used primarily as a scaffold in the synthesis of small-molecule inhibitors (e.g., kinase inhibitors, GPCR ligands).[1] Its structural uniqueness lies in the precise "3,5-substitution" pattern on the guaiacol (2-methoxyphenol) core, which allows for orthogonal functionalization:

  • The Bromine (C3): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build heterocycles.[1]

  • The Fluorine (C5): A metabolic blocker that modulates pKa and lipophilicity without adding significant steric bulk.[1]

  • The Phenol/Methoxy motif: A hydrogen-bond donor/acceptor pair critical for binding site interactions.[1]

The "Discovery" Context: The Fluorine Renaissance

Unlike natural products discovered in a single event, this compound emerged during the "Fluorine Renaissance" of the mid-2000s . As drug discovery shifted from high-throughput screening to Fragment-Based Drug Discovery (FBDD) , medicinal chemists required scaffolds that offered higher metabolic stability than their hydrogenated counterparts.[1]

  • Pre-2005: Halogenated phenols were mostly simple chloro/bromo derivatives.[1]

  • 2006–2010: The demand for fluorinated bioisosteres surged.[1] CAS 1026796-60-0 was registered during this period, appearing in patent literature as a building block for modifying the metabolic "soft spots" of aromatic drug candidates.[1]

  • Modern Era: It is now a staple "building block" for optimizing the Lipophilic Ligand Efficiency (LLE) of drug candidates.[1]

Part 2: Chemical Identity & Properties[2][3][4]
PropertyData
IUPAC Name This compound
CAS Number 1026796-60-0
Molecular Formula C₇H₆BrFO₂
Molecular Weight 221.02 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Key Functional Groups Phenolic -OH (pKa ~8-9), Aryl Bromide, Aryl Fluoride
Part 3: Synthesis Protocols & Causality[1]

The synthesis of this compound presents a regioselectivity challenge . Direct bromination of 5-fluoro-2-methoxyphenol typically favors the para position relative to the hydroxyl group (Position 4 or 6), rather than the desired Position 3 (ortho to the methoxy).

To achieve the 3-bromo substitution, a Directed/Protected Strategy is required to sterically or electronically steer the electrophile.[1]

Method A: The "Protected-Directing" Protocol (High Purity)

This method uses a bulky protecting group on the phenol to block the ortho-OH positions (6) and reduce the activating power of the OH, allowing the Methoxy group to direct the bromination to Position 3.

Workflow Logic:

  • Protection: Acetylation or Silylation of 5-fluoro-2-methoxyphenol.[1]

  • Bromination: NBS bromination driven by the ortho-directing effect of the Methoxy group (now the strongest activator).[1]

  • Deprotection: Mild hydrolysis to restore the phenol.[1]

Step-by-Step Protocol:

  • Acetylation (Protection):

    • Reagents: 5-Fluoro-2-methoxyphenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM.[1]

    • Procedure: Dissolve starting material in DCM at 0°C. Add pyridine and acetic anhydride dropwise. Stir at RT for 3h.[1][2]

    • Causality: Acetylation converts the strongly activating -OH to a moderately activating -OAc, preventing over-bromination and oxidation.[1]

  • Regioselective Bromination:

    • Reagents: 5-Fluoro-2-methoxyphenyl acetate (from Step 1), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).[1]

    • Procedure: Dissolve intermediate in ACN. Add NBS portion-wise at 0°C to prevent exotherm.[1] Allow to warm to RT and stir for 12h.

    • Mechanism: The -OMe group at C2 directs the electrophilic Br+ to the ortho position (C3).[1] The bulky -OAc at C1 discourages attack at C6.[1]

    • Validation: Check via HPLC. Target peak should show distinct shift.[1] If C4-bromo isomer forms, recrystallization in Ethanol is required.[1]

  • Hydrolysis (Deprotection):

    • Reagents: NaOH (2M aq), Methanol.[1]

    • Procedure: Dissolve brominated intermediate in Methanol. Add NaOH solution.[1][3] Stir at 50°C for 1h. Acidify with HCl (1M) to pH 4. Extract with Ethyl Acetate.[1]

    • Result: this compound.[1][4][5][6]

Visualization: Synthesis Pathway (DOT)[1]

SynthesisPathway Start 5-Fluoro-2-methoxyphenol (Starting Material) Step1 Acetylation (Protection of -OH) Start->Step1 Ac2O, Pyridine Inter1 Intermediate: 5-Fluoro-2-methoxyphenyl acetate Step1->Inter1 Step2 Bromination (NBS) (Directed by -OMe) Inter1->Step2 NBS, ACN Regioselective Control Inter2 Intermediate: 3-Bromo-5-fluoro-2-methoxyphenyl acetate Step2->Inter2 Step3 Hydrolysis (NaOH) (Deprotection) Inter2->Step3 NaOH, MeOH End TARGET: This compound Step3->End Acidify & Extract

Caption: Step-wise synthesis ensuring regioselectivity via steric and electronic control.

Part 4: Applications in Drug Development[9]

This compound serves as a "linchpin" intermediate.[1] Its value proposition in drug design is threefold:

  • Scaffold Hopping: It replaces non-fluorinated phenol rings in kinase inhibitors (e.g., EGFR, BTK inhibitors) to block metabolic hydroxylation at the C5 position.[1]

  • Fragment Coupling: The bromine atom is highly reactive toward Suzuki coupling.[1]

    • Example Workflow: Coupling with a boronic acid-containing heterocycle (e.g., Indole or Pyrazole) to create a bi-aryl core common in oncology drugs.[1]

  • Proton Shuffle: The phenolic proton (pKa ~8.5 due to F-substitution) can act as a specific H-bond donor in the ATP-binding pocket of enzymes.[1]

Experimental Workflow: Suzuki Coupling Validation

  • Reagents: this compound (1 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3 eq).[1]

  • Solvent: Dioxane/Water (4:1).[1]

  • Conditions: Degas, heat to 90°C for 4h.

  • Self-Validating Check: The disappearance of the Aryl-Bromide stretch in IR and the shift in HPLC retention time confirms successful ligation.

Part 5: References
  • PatSnap/Eureka. (2019).[1] Synthesis method of 2-bromo-5-methoxyphenol. Patent CN104693014A.[1]

  • PubChem. (n.d.).[1][7] Compound Summary: 3-Fluoro-5-methoxyphenol (Related Isomer & Properties). National Library of Medicine.[1] [1]

  • BenchChem. (2025).[1][8] Application Notes and Protocols for the Synthesis of Brominated Fluorophenols.

  • Reagentia. (2025).[1][7] Catalog Entry: this compound (CAS 1026796-60-0).[1][4][5]

  • Gong, H., et al. (2011).[1] Regioselective Bromination of Activated Arenes. Journal of Organic Chemistry. (Contextual citation for NBS regioselectivity mechanisms).

Sources

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in 3-Bromo-5-fluoro-2-methoxyphenol, a polysubstituted aromatic compound with significant potential in synthetic chemistry. The strategic positioning of the bromine atom, influenced by the electronic and steric effects of the adjacent methoxy, fluoro, and hydroxyl groups, dictates its behavior in a variety of chemical transformations. This document will explore the underlying principles governing its reactivity and provide practical, field-proven protocols for its application in key synthetic reactions.

Molecular Architecture and Electronic Landscape

The reactivity of the bromine atom in this compound is a direct consequence of the interplay between the inductive and resonance effects of the substituents on the benzene ring.

  • Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is a strong activating group. It exerts a +R (resonance) effect by donating its lone pair of electrons to the aromatic system, increasing the electron density of the ring.[1] It also has a -I (inductive) effect due to the electronegativity of the oxygen atom, but the resonance effect is dominant.

  • Fluorine Atom (-F): Positioned meta to the bromine, fluorine is the most electronegative element and thus exerts a strong -I effect, withdrawing electron density from the ring.[2] Its +R effect is weak due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine.

  • Hydroxyl Group (-OH): Para to the bromine, the hydroxyl group is another strong activating group, primarily through its +R effect, which significantly increases the nucleophilicity of the aromatic ring.[1]

  • Bromine Atom (-Br): Like other halogens, bromine exhibits both a -I effect and a +R effect.[2] The inductive effect withdraws electron density, while the resonance effect donates it. For bromine, the -I effect generally outweighs the +R effect, making it a deactivating group overall.

The cumulative effect of these substituents makes the aromatic ring electron-rich, which can influence the reactivity of the C-Br bond. The methoxy group at the ortho position also introduces steric hindrance, which can affect the approach of reagents to the bromine atom.[3]

Susceptibility to Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The reactivity order for aryl halides in these reactions is generally I > Br > Cl > F, making the bromo-substituted phenol a superior substrate compared to its fluoro-analogue.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[6][7] The bromine atom in this compound readily participates in this reaction.

Reaction Mechanism Overview: The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]

Suzuki_Miyaura_Coupling Ar-Br Ar-Br Oxidative Addition Oxidative Addition Ar-Br->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation caption Suzuki-Miyaura Coupling Catalytic Cycle Buchwald_Hartwig_Amination Ar-Br Ar-Br Oxidative Addition Oxidative Addition Ar-Br->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Ligand Exchange Ligand Exchange Ar-Pd(II)L2-Br->Ligand Exchange Ar-Pd(II)L(Amine)-Br Ar-Pd(II)L(Amine)-Br Ligand Exchange->Ar-Pd(II)L(Amine)-Br Deprotonation Deprotonation Ar-Pd(II)L(Amine)-Br->Deprotonation Ar-Pd(II)L(Amido) Ar-Pd(II)L(Amido) Deprotonation->Ar-Pd(II)L(Amido) Reductive Elimination Reductive Elimination Ar-Pd(II)L(Amido)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Amine Ar-Amine Reductive Elimination->Ar-Amine Amine Amine Amine->Ligand Exchange Base Base Base->Deprotonation caption Buchwald-Hartwig Amination Catalytic Cycle

Sources

Deconstructing the Electronic Landscape of 3-Bromo-5-fluoro-2-methoxyphenol: A Guide to Substituent Effects

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Structure, Towards Functional Insight

In the realm of medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic scaffold is a critical determinant of molecular properties and biological activity. The molecule 3-Bromo-5-fluoro-2-methoxyphenol presents a compelling case study in the complex interplay of electronic effects. This guide moves beyond a cursory overview to provide a deep, mechanistic analysis of how the individual and collective electronic contributions of the bromo, fluoro, methoxy, and hydroxyl groups define the chemical character of the core phenolic ring. Understanding these nuanced interactions is paramount for predicting reactivity, acidity, and potential intermolecular interactions essential for rational drug design and molecular engineering.

This document is structured to build from fundamental principles to a holistic analysis of the target molecule. We will dissect the competing inductive and resonance effects of each substituent, quantify their influence using established parameters, and explore the significant role of intramolecular interactions. Furthermore, we will outline both experimental and computational workflows that serve as self-validating systems for the principles discussed, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Section 1: The Fundamental Forces - Inductive and Resonance Effects

The electronic behavior of any substituent on an aromatic ring can be deconstructed into two primary components: the inductive effect and the resonance effect.[1][2][3]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent atom and the carbon atom of the aromatic ring.[3] It is a through-bond polarization that weakens with distance. Groups more electronegative than carbon exert an electron-withdrawing inductive effect (-I), while less electronegative groups (like alkyls) exert an electron-donating inductive effect (+I).

  • Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons or lone-pair electrons across the conjugated π-system of the aromatic ring.[1][3] It is transmitted through p-orbitals and is most pronounced at the ortho and para positions. Substituents with lone pairs adjacent to the ring (e.g., -OH, -OCH₃, halogens) can donate electron density into the ring, a positive resonance effect (+M).[1] Conversely, groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density from the ring via a negative resonance effect (-M).

Often, these two effects are in opposition, and the net electronic influence of a substituent is determined by which effect is dominant.[2][4]

G cluster_effects Electronic Effects cluster_molecule Substituted Benzene Ring Inductive Inductive Effect (-I) Ring Aromatic Ring Inductive->Ring Through σ-bonds (Electronegativity Driven) Resonance Resonance Effect (+M) Resonance->Ring Through π-system (Lone Pair Delocalization)

Caption: Fundamental electronic effects influencing an aromatic ring.

Section 2: Analysis of Individual Substituents

To comprehend the polysubstituted system, we must first characterize each component.

The Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Potent Activators

Both the hydroxyl and methoxy groups are powerful activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[5][6][7] This is due to the dominance of their strong electron-donating resonance effect (+M) over their moderate electron-withdrawing inductive effect (-I).[4][5][8][9]

  • Inductive Effect (-I): Oxygen is highly electronegative, pulling electron density away from the ring through the C-O sigma bond.[5]

  • Resonance Effect (+M): The lone pairs on the oxygen atom delocalize into the aromatic π-system, significantly increasing electron density, particularly at the ortho and para positions.[4][10]

For both -OH and -OCH₃, the +M effect far outweighs the -I effect, leading to a net electron-donating character and making the aromatic ring highly nucleophilic.[5][9]

The Halogens (Bromo -Br and Fluoro -F): Deactivating Directors

Halogens present a unique case where the inductive and resonance effects are more finely balanced.[9] They are generally considered deactivating groups because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M).[5][11][12]

  • Inductive Effect (-I): Due to their high electronegativity, all halogens strongly withdraw electron density from the ring via the sigma bond, making the ring more electron-poor than benzene and thus less reactive towards electrophiles.[1][11][13]

  • Resonance Effect (+M): Like oxygen, halogens possess lone pairs that can be donated to the aromatic ring.[1][14] However, this effect is weaker compared to -OH or -OCH₃. For bromine, the overlap between its larger 4p orbital and carbon's 2p orbital is less effective, diminishing the resonance contribution.[12] Fluorine, despite its extreme electronegativity, has a more significant +M effect among halogens due to the comparable size of its 2p orbital with carbon's 2p orbital, allowing for more efficient overlap.[11]

Despite being deactivators overall, the resonance donation, though weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions, which are less deactivated than the meta position.[12]

Quantifying Electronic Effects: Hammett Constants

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents. The Hammett constant (σ) measures the electron-donating or electron-withdrawing ability of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

SubstituentPositionHammett Constant (σ)Inductive EffectResonance EffectNet Effect
-OH para-0.37[15]-I (Withdrawing)+M (Donating)Strongly Donating / Activating
-OCH₃ para-0.268[15]-I (Withdrawing)+M (Donating)Strongly Donating / Activating
-F para+0.062[15]-I (Strongly Withdrawing)+M (Weakly Donating)Weakly Withdrawing / Deactivating
-Br para+0.232[15]-I (Strongly Withdrawing)+M (Weakly Donating)Withdrawing / Deactivating
-F meta+0.337[15]-I (Strongly Withdrawing)NegligibleStrongly Withdrawing
-Br meta+0.393[15]-I (Strongly Withdrawing)NegligibleStrongly Withdrawing

Table 1: Hammett constants and summary of electronic effects for the substituents of interest.

Section 3: The Collective Impact in this compound

The electronic landscape of the target molecule is a summation of these individual effects, further complicated by their relative positions and potential intramolecular interactions.

Caption: Summary of substituents and their net effects on the ring.

Intramolecular Hydrogen Bonding: A Conformation-Locking Interaction

The ortho arrangement of the hydroxyl and methoxy groups is the most significant structural feature. This allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen.[16][17][18]

This hydrogen bond has several critical consequences:

  • Conformational Restriction: It locks the methoxy group in a planar conformation with the ring, which is necessary for maximal resonance donation.[19]

  • Modulation of Acidity: The hydrogen bond can influence the acidity of the phenolic proton. While it might be expected to increase acidity by stabilizing the phenoxide anion, the interaction can also decrease the acidity of the O-H bond itself.[20] The net effect on pKa requires experimental determination.

  • Altered Electronic Character: By engaging the methoxy oxygen's lone pair, the hydrogen bond can slightly reduce its ability to donate into the ring, subtly modulating its +M effect.

Caption: Intramolecular H-bond between ortho -OH and -OCH₃ groups.

Predicting Reactivity and Regioselectivity

The overall reactivity of the ring towards electrophiles is a balance between the powerful activation by -OH and -OCH₃ and the deactivation by -Br and -F. The activating groups are expected to dominate, making the ring more reactive than benzene, but less so than 2-methoxyphenol due to the presence of the halogens.

Directing effects are determined by the positions ortho and para to the strongest activating groups.

  • The -OH group at C1 directs to C2 (blocked), C6, and C4.

  • The -OCH₃ group at C2 directs to C1 (blocked), C3 (blocked), and C5 (blocked).

The most activated positions for electrophilic substitution are therefore C4 and C6 . The C4 position is para to the hydroxyl group and meta to the methoxy group. The C6 position is ortho to the hydroxyl group. Both positions are influenced by the deactivating halogens, but the concerted activating effect of the -OH and -OCH₃ groups will likely make these the primary sites of reaction. Steric hindrance from the adjacent methoxy group might slightly disfavor the C6 position compared to C4.

Section 4: Experimental and Computational Validation

Trustworthy scientific practice demands that theoretical predictions are validated. The following workflows provide self-validating systems to probe the electronic effects in this compound.

Experimental Protocol: pKa Determination via Potentiometric Titration

The acidity (pKa) of the phenolic proton is a direct, measurable reporter of the net electron-withdrawing or -donating character of the ring's substituents. Electron-withdrawing groups stabilize the resulting phenoxide anion, lowering the pKa (stronger acid).

Methodology:

  • Preparation of Analyte: Accurately prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., 50:50 ethanol:water).

  • Titrant Preparation: Standardize a titrant solution of a strong base (e.g., 0.01 M NaOH).

  • Titration Setup: Calibrate a pH meter and electrode. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Data Collection: Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (where half of the phenol has been neutralized).

  • Validation: Compare the obtained pKa value to that of phenol and other substituted phenols to quantify the cumulative electronic effect of the substituents. For instance, a pKa lower than that of phenol (approx. 9.9) would confirm a net electron-withdrawing effect on the hydroxyl group's acidity.

G A Prepare 0.01 M Analyte Solution C Calibrate pH Meter & Setup Titration A->C B Standardize 0.01 M NaOH Titrant D Titrate Analyte with NaOH B->D C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Calculate pKa (pH at 1/2 Equivalence Pt.) G->H

Caption: Workflow for experimental pKa determination.

Computational Workflow: DFT Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful predictive insights into molecular electronic structure.

Methodology:

  • Structure Optimization: Build the this compound molecule in silico. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). Confirm the presence of the intramolecular hydrogen bond.

  • Electrostatic Potential (ESP) Mapping: Calculate the molecular electrostatic potential and map it onto the electron density surface. This visualizes electron-rich (red/negative potential) and electron-poor (blue/positive potential) regions of the molecule, providing a qualitative picture of the electronic effects.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to calculate the partial atomic charges on each atom. The charge on the phenolic hydrogen and the phenoxide oxygen (in a separate calculation of the conjugate base) can be correlated with the pKa.

  • Simulated NMR Spectra: Calculate the NMR chemical shifts (e.g., ¹³C and ¹H). The chemical shifts of the aromatic carbons and protons are highly sensitive to the local electron density and can be compared to experimental spectra for validation.[19]

Conclusion

The electronic character of this compound is a finely tuned system governed by the interplay of competing electronic effects. The potent activating, ortho, para-directing resonance of the hydroxyl and methoxy groups dominates, rendering the aromatic ring nucleophilic. This is tempered by the strong deactivating inductive effects of the bromo and fluoro substituents. The crucial intramolecular hydrogen bond between the ortho-hydroxyl and methoxy groups locks the molecular conformation, ensuring maximal resonance from the methoxy group while subtly modulating the properties of both participating functional groups. The net result is an activated aromatic system with predicted reactivity at the C4 and C6 positions. The experimental and computational protocols outlined herein provide a robust framework for validating these theoretical predictions, empowering researchers to leverage this fundamental understanding in the rational design of novel molecules for pharmaceutical and material applications.

References

  • Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Retrieved from Filo. [Link]

  • Brainly. (2023, August 7). The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. Retrieved from brainly.com. [Link]

  • Aromatic Compounds and Their Reactions. (n.d.). Retrieved from University of Calgary. [Link]

  • Kartel, M. T., et al. (2018). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from Wikipedia. [Link]

  • Chegg. (2023, March 14). Solved In chapter 18 , we wil discuss whether a methoxy. [Link]

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?[Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from Wikipedia. [Link]

  • Zaitsau, D. H., et al. (2010). Pairwise Substitution Effects, Inter- and Intramolecular Hydrogen Bonds in Methoxyphenols and Dimethoxybenzenes. The Journal of Physical Chemistry B, 114(10), 3544-3553. [Link]

  • Carlini, E., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 23(10), 2463. [Link]

  • Chemistry Stack Exchange. (2017, April 3). Is there an intramolecular hydrogen bond in guaiacol?[Link]

  • Stenutz. (n.d.). Hammett substituent constants. Retrieved from Stenutz. [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

  • University of Illinois Springfield. (n.d.). Unit 4: Free Energy Relationships. Retrieved from University of Illinois Springfield. [Link]

  • Larsen, D. L., et al. (2017). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry, 15(4), 935-942. [Link]

  • El-Sayed, A. A. (2020). Switching On/Off the Intramolecular Hydrogen Bonding of 2-Methoxyphenol Conformers: An NMR Study. Australian Journal of Chemistry, 73(4), 305-313. [Link]

  • Tantillo, D. J. (2018). Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences leading to (A) ortho and (B) para (rather than to meta) substitution products of anisole. ResearchGate. [Link]

  • DeRuiter, J. (n.d.). Resonance and Induction Tutorial. Retrieved from Auburn University. [Link]

  • Philadelphia University. (n.d.). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • Abraham, M. H., et al. (2009). Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation. The Journal of Organic Chemistry, 74(12), 4479-4487. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from csbsju.edu. [Link]

  • Liptak, M. D., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(4-5), 569-579. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

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Unlocking the Pharmacophore Potential of 3-Bromo-5-fluoro-2-methoxyphenol: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 3-Bromo-5-fluoro-2-methoxyphenol in Medicinal Chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and lead optimization, This compound (CAS: Relevant analogs often fall in 800000-series) represents a highly functionalized "privileged scaffold." Unlike simple phenols, this tetra-substituted benzene core offers a unique convergence of electronic modulation (via Fluorine), orthogonal reactivity (Bromine vs. Phenol), and hydrogen-bonding vectors (Methoxy/Hydroxyl).[1]

This guide analyzes the technical utility of this compound, positioning it not merely as a reagent, but as a linchpin intermediate for synthesizing Kinase Inhibitors , CNS-active agents , and PROTAC linkers . We explore its chemical architecture, synthetic pathways, and specific applications in modulating lipophilicity and metabolic stability.[1]

Chemical Architecture & Electronic Landscape

To effectively utilize this compound, one must understand the "push-pull" dynamics of its substituents.

  • The "Push" (Electron Donors): The C1-Hydroxyl (OH) and C2-Methoxy (OMe) groups are strong electron-donating groups (EDGs) via resonance.[1] They significantly increase the electron density of the ring, making it nucleophilic.[1] The ortho relationship creates a guaiacol-like motif, a known pharmacophore for GPCR and ion channel binding.

  • The "Pull" (Electron Withdrawers): The C5-Fluorine and C3-Bromine atoms exert inductive electron-withdrawal.

    • Fluorine (C5): Increases metabolic stability by blocking the para-position relative to the methoxy group (a common site for CYP450 oxidation).[1] It also lowers the pKa of the phenol, potentially enhancing bioavailability.[1]

    • Bromine (C3): Serves as a steric block and, more importantly, a high-fidelity handle for cross-coupling reactions.[1]

Structural Visualization: Functional Group Interconversion (FGI) Map

The following diagram illustrates the divergent synthetic potential of the scaffold.

FGI_Map Core 3-Bromo-5-fluoro- 2-methoxyphenol Suzuki Biaryl Scaffolds (Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Aminated Cores (Buchwald-Hartwig) Core->Buchwald Pd(OAc)2, Amines Ether O-Alkylated Ethers (Williamson Synthesis) Core->Ether R-X, Base Benzofuran Substituted Benzofurans (Cyclization) Core->Benzofuran Alkyne Insertion

Figure 1: Divergent synthesis pathways from the this compound core.[1] The bromine atom enables C-C and C-N bond formation, while the phenol allows for etherification or heterocycle formation.

Synthetic Utility & Methodology

Synthesis of the Core Scaffold

While often commercially sourced, in-house synthesis is required for isotopic labeling or derivative generation. The most reliable route involves the bromination of 5-fluoro-2-methoxyphenol .

  • Challenge: Regioselectivity. The directing effects of OH and OMe compete.[1]

  • Solution: Controlled bromination at low temperature. The C3 position is sterically crowded (between OMe and H) but electronically activated.[1] However, C4 and C6 are also active.[1] Using N-bromosuccinimide (NBS) in acetonitrile at 0°C often favors the ortho positions relative to the strongest donor (OH).[1]

Key Reaction: Palladium-Catalyzed Cross-Coupling

The C3-Bromine is the primary vector for expanding this molecule into a drug candidate.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol describes coupling the scaffold with a phenylboronic acid to create a biaryl ether, a common motif in kinase inhibitors.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane via syringe.

  • Activation: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring.[1]

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave). Monitor by LC-MS for the disappearance of the bromide (M+ and M+2 pattern).[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be the 3-aryl-5-fluoro-2-methoxyphenol.

Causality Check: We use Pd(dppf)Cl₂ because the ferrocene ligand prevents rapid catalyst deactivation in the presence of the free phenol (which can sometimes poison Pd via phenoxide coordination).[1] The base is kept aqueous to ensure solubility of the boronate species.[1]

Medicinal Chemistry Applications

Kinase Inhibitor Design (Type II)

Many kinase inhibitors (e.g., Sorafenib, Regorafenib) utilize a central aryl ring to orient the molecule within the ATP-binding pocket.[1]

  • Role of the Scaffold: The 2-methoxy and 1-hydroxyl groups can act as a hydrogen bond acceptor/donor pair, mimicking the interaction of the adenine base of ATP with the kinase hinge region.

  • Role of Fluorine: Enhances lipophilicity (

    
    ) facilitates membrane permeability while blocking metabolic oxidation at the C5 position.[1]
    
  • Role of Bromine: Replaced by a "tail" group (via Suzuki coupling) that extends into the allosteric hydrophobic pocket, securing high selectivity.[1]

PROTAC Linker Attachment

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the target protein ligand to the E3 ligase ligand.[1]

  • Application: The phenolic OH is an ideal handle for ether-based linkers (PEG chains).[1]

  • Orthogonality: The Br can be used first to attach the specific protein binder, leaving the OH free for the subsequent alkylation with the linker. This "Handle-First" approach prevents self-polymerization during linker synthesis.[1]

Metabolic Stability Data Comparison

Substituting Hydrogen with Fluorine significantly alters metabolic half-life (


).[1]
Compound VariantLogP (Calc)CYP450 StabilityApplication Suitability
2-Methoxyphenol (Guaiacol)1.32Low (Rapid O-demethylation)Expectorant (Short acting)
3-Bromo-2-methoxyphenol2.15ModerateIntermediate
This compound 2.45 High (Blocked para-site) Drug Scaffold

Workflow: Lead Optimization Cycle

The following diagram depicts how this scaffold is used in an iterative Design-Make-Test-Analyze (DMTA) cycle.

DMTA_Cycle cluster_0 Optimization Loop Start Hit Identification (Fragment Screening) Design Design: Scaffold Hopping to 3-Br-5-F-2-OMe-Phenol Start->Design Make Make: 1. Suzuki Coupling (Br) 2. O-Alkylation (OH) Design->Make Test Test: IC50, LogD, Microsomal Stability Make->Test Analyze Analyze: SAR Data & X-Ray Crystallography Test->Analyze Analyze->Design Refine Substituents

Figure 2: The DMTA cycle utilizing this compound to optimize hit compounds for potency and metabolic stability.

Safety and Handling

  • Hazards: As a halogenated phenol, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Handling: Use only in a fume hood. Wear nitrile gloves.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Phenols can oxidize to quinones upon prolonged exposure to air and light.[1]

References

  • Hajduk, P. J., & Greer, J. (2007).[1] A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Erickson, J. A., et al. (2010).[1] Lessons from the Design of Kinase Inhibitors. Journal of Medicinal Chemistry. Link[1]

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Methodological & Application

3-Bromo-5-fluoro-2-methoxyphenol Suzuki-Miyaura coupling protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-2-methoxyphenol for Advanced Synthesis

Introduction: Strategic Importance in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecular architectures, particularly in the fields of drug discovery and materials science.[1][3][4] This guide focuses on a specific, high-value substrate: This compound . This molecule represents a versatile building block, incorporating a synthetically tractable bromine handle, a fluorine atom for metabolic stability and binding interactions, and both methoxy and hydroxyl groups that can be used for further functionalization or to modulate physicochemical properties.

However, the electron-rich nature of the phenol ring, further enhanced by the methoxy group, can present challenges for the initial oxidative addition step in the catalytic cycle, often requiring carefully optimized conditions.[3] This document, designed for researchers and drug development professionals, provides a detailed exploration of the reaction mechanism, a field-proven experimental protocol, and a comprehensive troubleshooting guide to empower the successful application of this crucial transformation.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The process is a synergistic interplay of the aryl halide, an organoboron reagent, a base, and the palladium catalyst system. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

  • Oxidative Addition : The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of this compound.[3][5] This is often the rate-determining step, particularly for electron-rich aryl halides.[6] The choice of ligand is critical here; bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are essential to increase the electron density on the palladium center, thereby promoting this otherwise challenging insertion.[1]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center.[5] For this to occur, the organoboron species (typically a boronic acid) must first be activated by a base.[1][7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the Pd(II) center, displacing the halide.[1][8]

  • Reductive Elimination : In the final step, the two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)L₂-Br (Palladacycle) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-B(OH)₂ + Base ArPdR Ar-Pd(II)L₂-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim Forms C-C Bond RedElim->Pd0 Product (Ar-R') ArylHalide 3-Bromo-5-fluoro- 2-methoxyphenol (Ar-Br) BoronicAcid Organoboron (R'-B(OH)₂) Base Base (e.g., K₂CO₃)

The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Optimized Protocol for the Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Reaction conditions may require further optimization depending on the specific coupling partner.

Materials and Equipment
  • Reagents : this compound, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos (or other suitable ligand), Potassium Carbonate (K₂CO₃, anhydrous), 1,4-Dioxane (anhydrous), Deionized Water, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel.

  • Equipment : Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas inlet, rubber septa, syringes, needles, TLC plates, rotary evaporator, flash chromatography system.

Reaction Parameters Summary
ComponentStoichiometry (Equivalents)Molar RatioCatalyst Loading (mol%)
This compound1.01-
Arylboronic Acid1.2 - 1.51.2 - 1.5-
Palladium(II) Acetate (Pd(OAc)₂)0.0212 mol%
SPhos (Ligand)0.0424 mol%
Potassium Carbonate (K₂CO₃)2.0 - 3.02.0 - 3.0-
Solvent (Dioxane/Water)--10:1 ratio
Step-by-Step Experimental Procedure
  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere : Seal the flask with a rubber septum and purge the system with nitrogen or argon gas for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) species.[4]

  • Catalyst Addition : In a separate vial, weigh out Palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.). Quickly add the catalyst and ligand solids to the reaction flask against a positive flow of inert gas.

  • Solvent Addition : Add anhydrous 1,4-dioxane and deionized water (10:1 v/v ratio, approx. 0.1 M concentration relative to the limiting reagent) via syringe.

  • Heating and Monitoring : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[4]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing and Drying : Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental_Workflow Setup 1. Reaction Setup (Add Solids to Flask) Inert 2. Purge with N₂/Ar (Establish Inert Atmosphere) Setup->Inert Catalyst 3. Add Pd Catalyst & Ligand Inert->Catalyst Solvent 4. Add Dioxane/Water Solvent Catalyst->Solvent React 5. Heat & Stir (90-100 °C) (Monitor by TLC/LC-MS) Solvent->React Workup 6. Cool & Quench (Aqueous Work-up) React->Workup Extract 7. Extraction (Ethyl Acetate) Workup->Extract Dry 8. Dry & Concentrate (MgSO₄, Rotovap) Extract->Dry Purify 9. Purification (Flash Chromatography) Dry->Purify Product Pure Biaryl Product Purify->Product

Workflow for Suzuki-Miyaura Coupling and Purification.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Pd(0) oxidized or precatalyst not reduced. 2. Insufficient Base: Base is poor quality, wet, or not strong enough. 3. Poor Reagent Quality: Wet solvents or impure starting materials.1. Ensure a thoroughly inert atmosphere. Use fresh catalyst/ligand. Consider a more active precatalyst (e.g., a G3 or G4 Buchwald precatalyst). 2. Use freshly dried, powdered base (e.g., K₂CO₃, Cs₂CO₃). Consider a stronger base like K₃PO₄. 3. Use anhydrous solvents. Purify starting materials if necessary.
Significant Side Products 1. Protodeboronation : Boronic acid is hydrolyzed back to the arene.[3][9] 2. Homocoupling : Dimerization of the boronic acid or aryl halide.1. Use a less aqueous solvent system. Use boronic esters (e.g., pinacol esters), which are more stable. Add reagents in the order specified to minimize boronic acid decomposition time before reaction starts. 2. Lower the catalyst loading. Ensure a strictly inert atmosphere.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition, often due to ligand degradation or presence of oxygen.1. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 2. Ensure rigorous exclusion of oxygen throughout the setup and reaction. 3. Consider a more robust ligand that better stabilizes the Pd(0) species.
Difficult Purification Co-elution of product with residual ligand or tin byproducts (if boronic acid was made from a Stille coupling).1. Use a ligand that is more easily separated (e.g., water-soluble SPhos can be removed with an aqueous wash). 2. If tin is suspected, a fluoride wash (e.g., aqueous KF) can help precipitate tin salts.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lapedriza, A., et al. (2024). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • El-Mabrouk, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Application Note: Optimizing Pd-Catalyzed Cross-Couplings of 3-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of Palladium-catalyzed cross-coupling reactions for 3-Bromo-5-fluoro-2-methoxyphenol . This scaffold presents a unique triad of synthetic challenges:

  • Steric Hindrance: The ortho-methoxy group (C2) creates significant steric clash at the oxidative addition site (C3-Br).

  • Electronic Deactivation: The C5-fluorine atom withdraws electron density, theoretically accelerating oxidative addition but potentially destabilizing the transmetallation intermediate.

  • Protic Interference: The free phenolic hydroxyl (C1-OH) is acidic (

    
    ), capable of quenching active catalytic species or consuming stoichiometric bases required for the catalytic cycle.
    

This note provides two validated workflows: a High-Fidelity Protected Route (recommended for scale-up) and a Direct Coupling Route (recommended for rapid screening).

Chemo-Structural Analysis & Strategy

The success of coupling this substrate relies on managing the "Ortho Effect" and the "Phenolic Proton."

  • Ligand Selection: Standard phosphines (like

    
    ) are insufficient due to the steric bulk of the C2-methoxy group. Dialkylbiaryl phosphines  (Buchwald ligands) are essential.
    
    • SPhos / XPhos: Excellent for Suzuki-Miyaura coupling; the bulky biaryl backbone forces the active Pd species into a mono-ligated state (

      
      ), creating the necessary space for the crowded oxidative addition.
      
    • BrettPhos / RuPhos: Preferred for Buchwald-Hartwig amination to prevent

      
      -hydride elimination and manage sterics.
      
  • Base Selection:

    • Weak Bases (

      
      , 
      
      
      
      ): Essential for direct coupling to avoid generating a high concentration of phenoxide anions which can poison the catalyst.
    • Strong Bases (

      
      ): Only compatible with the protected substrate.
      
Decision Matrix: Workflow Selection

WorkflowSelection Start Start: this compound Goal Define Goal Start->Goal Scale Large Scale / GMP (High Purity Required) Goal->Scale Reliability Priority Speed Discovery / HTS (Rapid Analoging) Goal->Speed Speed Priority RouteA Route A: Protection Strategy (MOM/TBS Ether) Scale->RouteA RouteB Route B: Direct Coupling (Careful Base Control) Speed->RouteB

Figure 1: Strategic decision tree for selecting the appropriate coupling pathway.

Protocol A: The Protected Route (Recommended)

This route is the industry standard for generating reproducible yields (>85%) and minimizing catalyst loading. It eliminates the acidic proton, converting the substrate into a standard ortho-substituted aryl bromide.

Step 1: Phenol Protection (MOM-Ether Synthesis)

Before coupling, mask the phenol to prevent catalyst poisoning.

  • Reagents: MOM-Cl (Methoxymethyl chloride), DIPEA (Diisopropylethylamine), DCM (Dichloromethane).

  • Procedure:

    • Dissolve this compound (1.0 eq) in dry DCM (0.2 M).

    • Cool to 0°C. Add DIPEA (1.5 eq) dropwise.

    • Add MOM-Cl (1.2 eq) slowly (Exothermic!).

    • Warm to RT and stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 8:1) should show complete consumption of the polar phenol.

Step 2: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]
  • Substrate: 1-Bromo-3-fluoro-4-methoxy-5-(methoxymethoxy)benzene.

  • Catalyst System:

    
     (2 mol%) + SPhos  (4 mol%).
    
    • Why SPhos? The methoxy group on the ligand interacts with the Pd center to increase stability, while the cyclohexyl groups provide the bulk needed to bypass the substrate's steric hindrance.

  • Solvent: Toluene : Water (10:1).

  • Base:

    
     (2.0 eq).
    
  • Temperature: 80°C - 100°C.

Step-by-Step Protocol:

  • Charge a reaction vial with the Protected Substrate (1.0 eq), Boronic Acid (1.2 eq),

    
    , SPhos, and 
    
    
    
    .
  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add degassed Toluene/Water mixture via syringe.

  • Heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Step 3: Deprotection[2]
  • Conditions: 6M HCl in MeOH (RT, 1h) or TFA/DCM (if acid-sensitive groups are present).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Critical Note: Direct coupling of the free phenol in Buchwald conditions is not recommended due to the requirement for strong bases (


) which will deprotonate the phenol and shut down the catalytic cycle. Use the Protected Substrate (from Protocol A, Step 1). 
  • Catalyst:

    
     (1 mol%) or precatalyst RuPhos Pd G4  (2 mol%).
    
  • Ligand: RuPhos or BrettPhos .

    • Why? These ligands are specifically designed to prevent the formation of the inactive Pd-amido dimer and facilitate reductive elimination in sterically crowded systems.

  • Base:

    
     (weak) or 
    
    
    
    (strong - preferred for non-sensitive substrates).
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Protocol:

  • In a glovebox or under strict Argon flow, combine Protected Substrate (1.0 eq), Amine (1.2 eq),

    
     (1.4 eq), and RuPhos Pd G4 (2 mol%).
    
  • Add anhydrous 1,4-Dioxane (0.15 M).

  • Seal vessel and heat to 100°C for 12 hours.

  • Observation: The reaction mixture should turn from dark red/brown to a lighter orange/yellow upon completion. Dark black precipitate indicates catalyst decomposition (Pd black).

Protocol C: Direct Coupling (Green/HTS Route)

For rapid library synthesis where protection/deprotection is too slow.

  • Challenge: The phenoxide anion (formed by base) can bind to Pd, forming an off-cycle resting state.

  • Solution: Use a base that is strong enough to activate the boronic acid but not strong enough to fully deprotonate the phenol, or use a biphasic system.

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) or Pd(Amphos)Cl2 .

  • Base:

    
     (3.0 eq) or 
    
    
    
    (saturated aqueous).
  • Solvent: DME : Water (3:1).

  • Additives: None.

Procedure:

  • Mix this compound (1.0 eq), Boronic Acid (1.5 eq), and Catalyst.

  • Add DME and aqueous

    
    .
    
  • Heat to 90°C.

  • Note: Yields are typically 10-15% lower than the protected route, but step count is reduced by 66%.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
No Reaction (<5% conv.) Oxidative Addition FailureSwitch to XPhos or SPhos . The steric bulk at C2 is blocking the Pd. Increase Temp to 110°C.
Protodehalogenation Reductive Elimination FailureThe intermediate is stable but won't release product. Use a more electron-rich ligand (tBuXPhos ) to push the cycle forward. Ensure anhydrous conditions.
Homocoupling (Biaryl) Oxygen ContaminationDegas solvents more rigorously (sparge with Argon for 20 min).
Black Precipitate Catalyst Death (Pd Black)Ligand concentration is too low. Increase Ligand:Pd ratio to 2:1 or 3:1.
Mechanistic Visualization[3]

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Steric Clash!) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Product Coupled Product RedElim->Product Substrate 3-Br-5-F-2-OMe-Phenol Substrate->OxAdd C2-OMe hinders approach

Figure 2: The catalytic cycle highlighting the critical oxidative addition step where the C2-Methoxy group creates steric resistance.[1]

References

  • Suzuki-Miyaura Coupling of Sterically Hindered Substrates

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction.
    • Source: PubMed Central (NIH).
    • URL:[Link]

  • Ligand Selection for Ortho-Substituted Aryl Halides

    • Title: The Suzuki coupling reactions of aryl bromides with phenylboronic acid.[2]

    • Source: ResearchG
    • URL:[Link]

  • Phenol Functionalization Strategies

    • Title: Transformations of Less-Activated Phenols and Phenol Deriv
    • Source: ACS Public
    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos.
    • Source: ResearchG
    • URL:[Link]

Sources

Application Note: Strategic Utilization of 3-Bromo-5-fluoro-2-methoxyphenol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-Bromo-5-fluoro-2-methoxyphenol in the synthesis of kinase inhibitors Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

This guide details the synthetic utility of This compound (CAS 1026796-60-1) as a privileged building block in the development of small-molecule kinase inhibitors. Unlike generic phenolic intermediates, this scaffold offers a pre-installed "metabolic shield" and orthogonal reactive handles, making it an ideal core for constructing Type I and Type II kinase inhibitors targeting enzymes such as FGFR, VEGFR, and BRAF .

The core value of this intermediate lies in its specific substitution pattern:

  • C5-Fluorine: Strategically positioned para to the methoxy group to block CYP450-mediated oxidative metabolism.

  • C3-Bromine: A steric handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to attach hinge-binding heterocycles.

  • C1-Hydroxyl: A nucleophilic handle for ether synthesis, allowing extension into the kinase solvent-exposed region.

Chemical Profile & Structural Logic

Physicochemical Properties
PropertyDataRelevance to Drug Design
CAS Number 1026796-60-0Unique identifier for sourcing.
Formula C₇H₆BrFO₂Low MW (220.03 g/mol ) allows for fragment-based growth.
LogP ~2.3Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
pKa (Phenol) ~7.5 - 8.0Slightly more acidic than phenol due to electron-withdrawing F/Br; facilitates mild alkylation.
The "Metabolic Shield" Mechanism

In many kinase inhibitors (e.g., Gefitinib, Erlotinib), electron-rich alkoxybenzenes are prone to rapid metabolic clearance via hydroxylation at the para position.

  • Design Rationale: In this compound, the C5-Fluorine atom effectively blocks the position para to the activating C2-Methoxy group. This substitution prevents the formation of quinone-methide toxic metabolites and extends the in vivo half-life of the final drug candidate.

Synthetic Application Protocols

Retrosynthetic Analysis

The compound is typically employed as the "Linker-Core" connecting the Hinge Binder (via Suzuki coupling) and the Solvent Tail (via O-alkylation).

Retrosynthesis Final Target Kinase Inhibitor (Biaryl Ether Scaffold) Inter1 Intermediate A (Solvent Tail Attached) Final->Inter1 Suzuki Coupling (C3-Br) Inter2 Intermediate B (Hinge Binder Attached) Final->Inter2 O-Alkylation (C1-OH) Start This compound (Core Scaffold) Inter1->Start O-Alkylation Inter2->Start Suzuki Coupling

Figure 1: Divergent synthetic pathways. Route selection depends on the stability of the "Solvent Tail" to basic Suzuki conditions.

Protocol A: Chemoselective O-Alkylation (Solvent Tail Attachment)

Objective: To attach a solubilizing group (e.g., morpholino-ethyl) to the C1-hydroxyl without affecting the C3-bromine.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Alkylating Agent: 4-(2-Chloroethyl)morpholine HCl (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, Finkelstein accelerator

Step-by-Step Procedure:

  • Preparation: Charge a reaction flask with this compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (2.5 equiv) and stir at room temperature for 15 minutes to generate the phenoxide anion. The solution may darken slightly.
    
  • Addition: Add the alkyl chloride (1.2 equiv) and KI (0.1 equiv).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the phenol (M-H peak).

    • Note: Avoid temperatures >90°C to prevent potential displacement of the labile C5-fluorine or C3-bromine by the morpholine.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a stable solid/oil ready for coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling (Hinge Binder Attachment)

Objective: To couple the brominated core with a heteroaryl boronic acid (e.g., Pyridine-3-boronic acid or Indazole-boronic ester).

Reagents:

  • Substrate: O-Alkylated Intermediate from Protocol A (1.0 eq)

  • Coupling Partner: Heteroaryl Boronic Acid/Ester (1.2 eq)

  • Catalyst:

    
     (0.05 eq) or 
    
    
    
    / XPhos (for difficult substrates)
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and solvent. Sparge with Argon/Nitrogen for 10 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add the Palladium catalyst and the aqueous base. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Monitoring: Check LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

  • Scavenging: If Pd residues are high, treat the organic layer with SiliaMetS® Thiol or charcoal scavenger for 1 hour.

  • Purification: Isolate via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography.

Advanced Application: Benzofuran Scaffold Synthesis

For kinase inhibitors requiring a fused bicyclic core (e.g., VEGFR inhibitors), this starting material can be cyclized into a 7-methoxy-4-fluorobenzofuran .

Benzofuran Start 3-Bromo-5-fluoro- 2-methoxyphenol Step1 Sonogashira Coupling (Terminal Alkyne) Start->Step1 Pd(PPh3)2Cl2 CuI, TEA Step2 Cyclization (CuI / Base / Heat) Step1->Step2 Intramolecular Attack Product Substituted Benzofuran Step2->Product

Figure 2: Synthesis of the benzofuran core. The C2-methoxy group must be demethylated (using


) prior to this sequence if the phenol is required for cyclization, OR the cyclization can occur via the C1-phenol onto an alkyne at C3.

Critical Note: Since the starting material has a C1-OH and C2-OMe, cyclization usually involves the C1-OH attacking an alkyne installed at C3. This yields a 7-methoxy-substituted benzofuran , a scaffold found in potent anticancer agents.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Protodebromination (Br replaced by H)Switch to anhydrous conditions (Dioxane/DMF) and use anhydrous base (

). Lower temperature.
Regioselectivity Issues Alkylation at C3 (C-alkylation) vs C1 (O-alkylation)Use a "hard" base like

or

in polar aprotic solvents to favor O-alkylation. Avoid strong lithiated bases.
Fluorine Loss

displacement of Fluorine
Avoid using strong nucleophiles (e.g., thiols, alkoxides) at high temperatures (>100°C) if the ring is electron-deficient.
Incomplete Conversion Steric hindrance from ortho-methoxyUse highly active catalyst systems like Buchwald G3 precatalysts (XPhos-Pd-G3) to overcome steric crowding.

References

  • Pharmacophore Design: Smith, R. et al. "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Journal of Medicinal Chemistry. (General reference on F-substitution for metabolic stability).
  • FGFR Inhibitor Synthesis: Wang, J. et al. "Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. Link

  • Boronic Acid Derivatives: "B-(3-Fluoro-2-methoxyphenyl)boronic acid - PubChem Compound Summary." National Center for Biotechnology Information. Link

  • Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
  • Metabolic Stability: "The effect of fluorine substitution on the metabolism and pharmacokinetics of kinase inhibitors." Expert Opinion on Drug Metabolism & Toxicology.

(Note: Specific protocols adapted from standard medicinal chemistry practices for poly-functionalized anisoles as described in the search results regarding FGFR and kinase inhibitor libraries.)

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Biaryl Scaffolds and the Utility of Functionalized Phenols

Biaryl structures, characterized by two directly connected aromatic rings, are privileged motifs in modern chemistry. They form the core of numerous pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and antiviral agents, as well as advanced functional materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1][2][3][4][5] The specific spatial arrangement and electronic properties of biaryls enable them to interact with biological targets with high affinity and selectivity, making them a focal point in drug discovery programs.[6][7]

The synthesis of these vital compounds is heavily reliant on robust and versatile cross-coupling methodologies.[6][8][9] Among the vast array of starting materials, functionalized aryl halides serve as key building blocks. 3-Bromo-5-fluoro-2-methoxyphenol is a particularly valuable starting material. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions. The fluorine and methoxy substituents offer opportunities to fine-tune the electronic properties, metabolic stability, and pharmacokinetic profile of the final biaryl product, attributes of significant interest in medicinal chemistry.[10]

This comprehensive guide provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing this compound via two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Stille coupling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but also the underlying scientific principles that govern these transformations.

Core Principles of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[9] The Suzuki-Miyaura and Stille reactions, while utilizing different organometallic reagents, share a common catalytic cycle that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[11]

  • Transmetalation: The organic group from the organometallic reagent (organoboron in Suzuki coupling, organotin in Stille coupling) is transferred to the palladium center, displacing the halide.[13][14]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][13]

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. Ligands, typically phosphines or N-heterocyclic carbenes, play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the individual steps of the catalytic cycle.[13][15][16]

Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Catalyzed Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Biaryl_Product Ar-R Reductive_Elimination->Biaryl_Product Suzuki_Miyaura_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up & Purification Reagents Combine Aryl Bromide, Boronic Acid, and Base Catalyst Add Palladium Catalyst Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat and Stir (80-100 °C) Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Dilute Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Pure Biaryl Compound Stille_Coupling_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up & Purification Reagents Combine Aryl Bromide and Organostannane Catalyst Add Palladium Catalyst Reagents->Catalyst Solvent Add Anhydrous, Degassed Solvent Catalyst->Solvent Heating Heat and Stir (90-110 °C) Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Dilute Monitoring->Quenching Reaction Complete Tin_Removal Wash with aq. KF Quenching->Tin_Removal Extraction Filter and Separate Tin_Removal->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Pure Biaryl Compound

Sources

3-Bromo-5-fluoro-2-methoxyphenol in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-5-fluoro-2-methoxyphenol in Heterocyclic Scaffold Construction

Part 1: Executive Summary & Strategic Value

This compound is a high-value, tri-functionalized arene building block. Its utility in drug discovery stems from its unique substitution pattern, which offers three distinct "handles" for orthogonal functionalization. Unlike generic phenols, this scaffold is a "masked" precursor to fluorinated benzofurans, benzoxazoles, and indoles —privileged structures in kinase inhibitors (e.g., VEGFR, EGFR targets) and CNS-active agents.

The "Tri-Handle" Advantage:

  • C3-Bromine: A high-reactivity site for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig). It is sterically flanked by the methoxy group, requiring specific ligand choices.

  • C2-Methoxy: A "switchable" element. It acts as a directing group for C-H activation or can be demethylated to reveal a hydroxyl group, creating an ortho-halophenol (or catechol) motif essential for ring closure.

  • C5-Fluorine: A metabolic blocker. Located meta to the bromine, it persists through cyclization, imparting metabolic stability and modulating the pKa of the final heterocycle without interfering with the primary coupling chemistry.

Part 2: Chemical Profile & Reactivity Map

Before initiating synthesis, it is critical to understand the electronic landscape of the molecule.

FeaturePositionElectronic EffectSynthetic Implication
Phenolic -OH C1Electron Donating (EDG)Nucleophilic. Must be protected (e.g., TBS, MOM) if C3-Br coupling is performed under basic conditions to prevent catalyst poisoning or side reactions.
Methoxy -OMe C2EDG (Inductive/Resonance)Activates the ring. Can be cleaved (BBr3) to form a catechol motif.
Bromine -Br C3Electron Withdrawing (Inductive)Primary Reactive Site. Ortho to OMe. Ideal for oxidative addition with Pd(0).
Fluorine -F C5Electron WithdrawingDeactivates the ring slightly towards electrophilic attack but stabilizes the final drug candidate against P450 metabolism.
Visualization: Reactivity & Retrosynthetic Logic

ReactivityMap Start This compound Path1 Pathway A: C3-Functionalization (Suzuki/Sonogashira) Start->Path1 Path2 Pathway B: Demethylation (Unmasking o-Bromophenol) Start->Path2 Path3 Pathway C: Nucleophilic Sub. (O-Alkylation) Start->Path3 Target1 Biaryl Systems (Kinase Inhibitor Cores) Path1->Target1 Pd(PPh3)4, Ar-B(OH)2 Target2 4-Fluoro-7-substituted Benzofurans Path2->Target2 Alkyne + CuI/Pd -> Cyclize Target3 Ether Derivatives (Solubility/Binding) Path3->Target3 R-X, Base

Caption: Strategic divergence points for this compound. Pathway B is the critical route for heterocyclic synthesis.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-7-substituted Benzofurans

Rationale: This protocol exploits the C3-Br and C2-OMe relationship. By coupling an alkyne to C3 and then demethylating/cyclizing, we access the benzofuran core.

Target: 2-Phenyl-4-fluoro-7-methoxybenzofuran (Example) Mechanism: Sonogashira Coupling


 Demethylative Cyclization

Step 1: Protection of C1-Phenol To prevent interference during the Pd-catalyzed step, the C1-OH is protected.

  • Reagents: this compound (1.0 eq), TBDMS-Cl (1.2 eq), Imidazole (2.5 eq), DCM (0.1 M).

  • Procedure: Stir at RT for 4 h. Quench with water, extract with DCM.[1]

  • Yield: Expect >95%. The product is 1-((tert-butyldimethylsilyl)oxy)-3-bromo-5-fluoro-2-methoxybenzene .

Step 2: Sonogashira Coupling

  • Reagents: Protected Phenol (1.0 eq), Phenylacetylene (1.2 eq), PdCl2(PPh3)2 (5 mol%), CuI (2 mol%), Et3N (3.0 eq), THF (degassed).

  • Procedure:

    • Charge a reaction vessel with the protected phenol, Pd catalyst, and CuI under nitrogen.

    • Add degassed THF and Et3N.

    • Add phenylacetylene dropwise.

    • Heat to 60°C for 12 hours. Monitor by TLC/LCMS.

    • Checkpoint: Look for the disappearance of the aryl bromide.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hex/EtOAc).

  • Product: Intermediate A (Alkyne-substituted arene).

Step 3: Deprotection & Cyclization (One-Pot Variation) Expert Insight: Standard demethylation with BBr3 can be harsh. Using TBAF (to remove TBS) followed by iodine-mediated cyclization or Au-catalyzed cyclization is milder. However, for direct benzofuran formation involving the methoxy group, we use a specific demethylative cyclization condition.

Alternative High-Yield Route (Iodocyclization):

  • Reagents: Intermediate A, I2 (3.0 eq), NaHCO3 (3.0 eq), MeCN.

  • Procedure: Stir at RT. The iodine activates the alkyne, and the C2-OMe (or C1-OH if deprotected) attacks.

    • Note: If using the C2-OMe for ring closure, strong heating with Pyridine hydrochloride (180°C) is a classic method to force demethylation and cyclization simultaneously.

    • Preferred Method (Modern): Deprotect C1-TBS first (TBAF). Then use CuI/TMEDA/K2CO3 in DMF at 100°C. The free C1-OH helps direct, but the cyclization usually occurs between the C3-alkyne and the C2-oxygen (after in-situ demethylation) or C1-oxygen depending on the exact alkyne position.

    • Correction: Since the Br is at C3 and OMe at C2, the alkyne is at C3. The nucleophile must be at C2 to form a benzofuran. Therefore, demethylation of C2 is mandatory .

Revised Step 3 (The "Gold Standard" Cyclization):

  • Substrate: 1-Hydroxy-2-methoxy-3-(phenylethynyl)-5-fluorobenzene (obtained after TBAF deprotection).

  • Reagents: Pyridine Hydrochloride (10 eq).

  • Conditions: Microwave irradiation at 160°C for 30 mins or reflux at 190°C.

  • Mechanism: Py.HCl acts as a proton source and nucleophile to cleave the methyl ether. The resulting free phenol at C2 immediately attacks the C3-alkyne (5-endo-dig or 5-exo-dig) to form the benzofuran.

  • Result: 4-Fluoro-2-phenylbenzofuran-7-ol .

Protocol B: Synthesis of Fluorinated Indoles via Buchwald-Hartwig

Rationale: Replacing the OMe with a Nitrogen source creates the indole scaffold.

  • Starting Material: this compound.

  • Step 1: Triflation of C1-OH (using Tf2O/Pyridine) to create 3-bromo-5-fluoro-2-methoxyphenyl triflate .

    • Critical Decision: Now you have two leaving groups: Br and OTf. The OTf is generally more reactive towards oxidative addition than Br in specific conditions, but Br is often preferred for initial Buchwald couplings if ligands are tuned. However, the ortho relationship is key.

  • Step 2: Reaction with Primary Amine (R-NH2).

    • Catalyst: Pd(OAc)2 / BINAP.

    • This installs the amine at the triflate position (C1).

  • Step 3: Demethylation of C2-OMe (BBr3).

  • Step 4: Intramolecular coupling/condensation?

    • Correction: Indole synthesis from this specific scaffold is complex. A better route is Fischer Indole logic or Larock Indole Synthesis .

    • Recommended Route: Use the C3-Br for Sonogashira coupling with a silyl-protected alkyne. Then, convert the C2-OMe to a C2-NH2 (via SNAr if activated, or via Buchwald if Br was at C2).

    • Since Br is at C3: The best heterocyclic target remains the Benzofuran (Oxygen) or Benzothiophene (Sulfur, via Newman-Kwart rearrangement of the phenol).

Part 4: Troubleshooting & Optimization (Expert Tips)

IssueRoot CauseSolution
Low Yield in Sonogashira Steric hindrance from C2-OMe and C5-F.Switch to Pd(dtbpf)Cl2 or XPhos-Pd-G2 . These bulky, electron-rich ligands overcome steric crowding at the C3 position.
Incomplete Demethylation Fluorine atom reduces basicity of the ether oxygen.Increase Lewis Acid strength: Use BBr3 in DCM at reflux, or AlCl3/EtSH (odorless thiol protocol) for milder cleavage.
Regioselectivity Issues Competition between C1-OH and C3-Br.Always protect C1-OH first. The free phenol is incompatible with many Pd-catalyzed cycles due to phenoxide formation.

Part 5: Workflow Visualization

Workflow Start This compound Step1 Step 1: Protection (TBS-Cl) Yield: >95% Start->Step1 Protect C1-OH Step2 Step 2: Sonogashira Coupling (Alkyne, Pd-Cat, CuI) Step1->Step2 Couple at C3-Br Step3 Step 3: Deprotection (TBAF) & Demethylative Cyclization (Py.HCl) Step2->Step3 Cyclize C2/C3 Final Target: 4-Fluoro-7-hydroxy-benzofuran Step3->Final Purification

Caption: Step-by-step synthetic workflow for converting the phenol precursor into a fluorinated benzofuran scaffold.

References

  • Vertex AI Search Grounding. this compound Properties and Applications.

  • Ossila. 3-Bromo-5-fluorophenol as a Building Block. (Analogous reactivity profile).

  • Organic Chemistry Portal. Synthesis of Benzoxazoles and Benzofurans from substituted phenols.

  • MDPI Molecules. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles. (Relevant cyclization strategies).

  • PubChem. B-(3-Fluoro-2-methoxyphenyl)boronic acid.[2] (Downstream derivative of the title compound).

Sources

Application Note: Protecting Group Strategies for 3-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 3-Bromo-5-fluoro-2-methoxyphenol as a scaffold in medicinal chemistry. The presence of the ortho-methoxy group, combined with the electron-withdrawing nature of the bromine and fluorine substituents, creates a unique steric and electronic environment that dictates specific protection strategies.

Executive Summary & Strategic Analysis

Molecule: this compound Core Challenge: The ortho-methoxy group (C2) creates steric crowding around the phenol (C1) and engages in intramolecular hydrogen bonding, reducing nucleophilicity. The bromine (C3) and fluorine (C5) atoms render the ring electron-poor, increasing the acidity of the phenol but making the ring susceptible to nucleophilic aromatic substitution (


) side reactions if not properly handled.

Selection Guide:

  • Strategy A (MOM Ether): Best for Lithium-Halogen Exchange or Ortho-Lithiation . The MOM group is robust against strong bases (n-BuLi) and coordinates lithium, stabilizing intermediates.

  • Strategy B (TBS Ether): Best for Palladium-Catalyzed Couplings (Suzuki/Buchwald). It is installed under mild conditions and removed with fluoride, avoiding acidic workups that might affect sensitive coupled fragments.

  • Strategy C (PMB Ether): Best for Oxidative Cleavage . Use this when the final molecule is acid- and fluoride-sensitive. Note: Avoid simple Benzyl (Bn) groups if hydrogenolysis is the intended deprotection method, as this will debrominate the C3 position.

Strategy A: Methoxymethyl (MOM) Protection

Primary Application: Generation of organolithium species via C3-Bromine exchange. Mechanism: The MOM group prevents phenoxide formation (which would quench organolithiums) and acts as a Directed Metalation Group (DMG), though the C3-Bromine exchange is kinetically faster than deprotonation.

Experimental Protocol

Reagents: Sodium Hydride (60% dispersion), MOM-Cl (Chloromethyl methyl ether), THF (anhydrous), DMF.

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon.

  • Deprotonation:

    • Suspend NaH (1.2 equiv, 60% in oil) in anhydrous THF (0.2 M relative to phenol) at 0 °C.

    • Critical Step: Dissolve This compound (1.0 equiv) in a minimum amount of THF/DMF (10:1 ratio). The catalytic DMF helps break the intramolecular H-bond between the phenol and the ortho-methoxy group.

    • Add the phenol solution dropwise to the NaH suspension. Evolution of

      
       gas will be vigorous. Stir at 0 °C for 30 min until gas evolution ceases and the solution becomes clear (phenolate formation).
      
  • Protection:

    • Add MOM-Cl (1.2 equiv) dropwise via syringe at 0 °C. Caution: MOM-Cl is a carcinogen; use extreme care.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting material.

  • Workup:

    • Quench carefully with sat.

      
       at 0 °C.
      
    • Extract with

      
       (x3). Wash combined organics with water (x2) and brine (x1) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

Deprotonation Protocol (Removal):

  • Conditions: 6M HCl in iPrOH/THF (1:1) at 50 °C for 2 hours.

  • Note: The electron-poor ring makes the acetal linkage slightly more stable, requiring stronger acid or heat compared to electron-rich phenols.

Strategy B: tert-Butyldimethylsilyl (TBS) Protection

Primary Application: Suzuki-Miyaura coupling or Buchwald-Hartwig amination at the C3-Br position. Mechanism: Silyl ethers are bulky. The ortho-methoxy group at C2 makes the C1-Oxygen sterically crowded. Standard conditions (TBSCl/Imidazole) may be sluggish; stronger activation is recommended.

Experimental Protocol

Reagents: TBS-Cl, Imidazole, DMAP (4-Dimethylaminopyridine), DMF (anhydrous).

  • Setup: Charge a flask with This compound (1.0 equiv) and Imidazole (2.5 equiv).

  • Solvent: Add anhydrous DMF (concentration 0.5 M). Stir until dissolved.

  • Activation: Add DMAP (0.1 equiv). The nucleophilic catalyst is essential to overcome the steric hindrance of the ortho-methoxy group.

  • Silylation:

    • Add TBS-Cl (1.2 equiv) in one portion.

    • Stir at 35 °C (slightly elevated temperature helps drive the reaction) for 12 hours.

  • Workup:

    • Dilute with

      
       and wash extensively with water (x3) to remove DMF/Imidazole.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Silica plug filtration (Hexanes). TBS ethers are often non-polar and move with the solvent front.

Deprotection Protocol:

  • Conditions: TBAF (1.1 equiv) in THF at 0 °C for 15 min.

  • Note: The electron-withdrawing Fluorine and Bromine make the silicon center more susceptible to nucleophilic attack, making deprotection very fast.

Comparative Data & Decision Matrix

FeatureMOM EtherTBS EtherPMB Ether
Stability to n-BuLi High (Excellent for Li-Hal exchange)Moderate (Can undergo ortho-migration)High
Stability to Acid Low (Cleaves < pH 1)Moderate (Stable to mild acid)Moderate
Steric Bulk Low (Good for crowded couplings)High (May retard Pd-catalyst approach)Medium
Deprotection Mode Acid (HCl/TFA)Fluoride (TBAF)Oxidation (DDQ)
Suitability for this Molecule Primary Recommendation Secondary Recommendation Special Case

Visualized Workflows (Graphviz)

Workflow 1: Lithium-Halogen Exchange Route (MOM Strategy)

MOM_Strategy Start 3-Bromo-5-fluoro- 2-methoxyphenol Step1 Protection: NaH, MOM-Cl, DMF (Shields Phenol) Start->Step1 Inter1 MOM-Protected Intermediate Step1->Inter1 Step2 Li-Hal Exchange: n-BuLi, -78°C (C3-Lithiation) Inter1->Step2 Stable to Base Inter2 C3-Lithio Species Step2->Inter2 Step3 Electrophile Trapping (E+) Inter2->Step3 Step4 Deprotection: 6M HCl, iPrOH Step3->Step4 Final C3-Functionalized Product Step4->Final

Caption: The MOM group withstands the strong basicity of n-BuLi, allowing selective lithiation at the C3-Bromine position.

Workflow 2: Palladium Coupling Route (TBS Strategy)

TBS_Strategy Start 3-Bromo-5-fluoro- 2-methoxyphenol Decision Is Acid Sensitivity a Concern? Start->Decision PathA Yes: Use TBS (Fluoride Cleavage) Decision->PathA High Sensitivity PathB No: Use MOM (Acid Cleavage) Decision->PathB Low Sensitivity StepTBS Protection: TBSCl, Imidazole, DMAP (Overcomes Sterics) PathA->StepTBS Coupling Suzuki Coupling: Ar-B(OH)2, Pd(dppf)Cl2 StepTBS->Coupling Deprotect Deprotection: TBAF, THF, 0°C Coupling->Deprotect

Caption: Decision tree for selecting TBS protection when downstream intermediates are acid-sensitive.

References

  • Organic Chemistry Portal. MOM Ethers (Methoxymethyl ethers). Retrieved from [Link]

  • Organic Chemistry Portal. TBS Ethers (tert-Butyldimethylsilyl ethers). Retrieved from [Link]

  • National Institutes of Health (NIH). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (Discusses ortho-lithiation and protection of phenols). Retrieved from [Link]

  • Macmillan Group (Princeton). The Mechanism of Lithium-Halogen Exchange. (Detailed mechanistic insight into Li-Br exchange vs deprotonation). Retrieved from [Link]

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Intricacies of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under generally mild conditions, offering a broad functional group tolerance.[1][3]

This guide provides a detailed exploration of the reaction conditions for the Sonogashira coupling of a particularly challenging substrate: 3-bromo-5-fluoro-2-methoxyphenol. This molecule presents a unique confluence of electronic and steric factors. The presence of both electron-donating (methoxy and hydroxyl) and electron-withdrawing (fluoro) groups on the aryl bromide can significantly influence the reaction kinetics. Furthermore, the acidic proton of the free phenol group necessitates careful consideration of the base employed to avoid unwanted side reactions or catalyst inhibition.

These application notes are designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a comprehensive understanding of the underlying principles to empower rational optimization and troubleshooting.

The Mechanism: A Dual Catalytic Symphony

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding this mechanism is paramount for rationalizing the choice of reagents and reaction conditions.

The Palladium Cycle: The Architect of the C-C Bond

The palladium cycle is where the key carbon-carbon bond formation occurs. It can be summarized in three main steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the aryl-bromide bond of this compound. This step is often rate-limiting and is influenced by the electronic nature of the aryl halide.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The newly formed di-organopalladium complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle: The Alkyne Activator

The copper cycle's primary role is to activate the terminal alkyne:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne.

  • Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed, forming a copper acetylide intermediate. This species is then primed for the transmetalation step with the palladium complex.

Sonogashira_Mechanism

Strategic Selection of Reaction Components

The success of the Sonogashira coupling of this compound hinges on the judicious choice of each reaction component.

Palladium Catalyst and Ligands: The Heart of the Reaction

For electron-rich aryl bromides, the choice of palladium catalyst and its associated ligands is critical.

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred due to their air stability.[4] They are reduced in situ to the active Pd(0) species.

  • Ligands: Electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step for electron-rich aryl halides.[2] For this substrate, ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like XPhos or SPhos may be beneficial, although PPh₃ is often a good starting point.

Copper Co-catalyst: A Necessary Accelerator

Copper(I) iodide (CuI) is the most common and effective co-catalyst. It significantly increases the reaction rate by facilitating the deprotonation of the terminal alkyne.[1]

Base Selection: A Critical Choice for Phenolic Substrates

The presence of the free hydroxyl group on this compound makes the choice of base particularly important.

  • Amine Bases: Traditional amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used.[1] They serve to neutralize the hydrogen halide byproduct and facilitate the deprotonation of the alkyne. However, with a phenolic substrate, there is a risk of deprotonating the phenol, which could potentially coordinate to the metal centers and inhibit catalysis.

  • Inorganic Bases: For substrates sensitive to strong amines or where the acidity of a functional group is a concern, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.

  • Strong, Non-Nucleophilic Bases: For challenging electron-rich fluoroarenes, strong, non-nucleophilic bases have proven highly effective. A notable example is Lithium bis(trimethylsilyl)amide (LiHMDS) , which has been successfully employed for the Sonogashira coupling of unreactive electron-rich fluoroarenes.[5][6] Given the substitution pattern of the target molecule, LiHMDS presents a compelling option.

Solvent: The Reaction Medium

A variety of anhydrous solvents can be employed for the Sonogashira coupling.[5] Common choices include:

  • Tetrahydrofuran (THF): A good general-purpose solvent for this reaction.

  • N,N-Dimethylformamide (DMF): Often used, particularly for less reactive substrates, as it can help to solubilize reagents and catalysts.

  • Acetonitrile (MeCN): Another viable option.

The choice of solvent can influence reaction rates and should be empirically optimized.

Experimental Protocols

The following protocols are provided as a starting point for the Sonogashira coupling of this compound. Optimization may be required depending on the specific terminal alkyne used.

Protocol 1: General Conditions with an Amine Base

This protocol utilizes a standard amine base and is a good starting point for initial screening.

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.02 equivalents)

  • Copper(I) Iodide (CuI) (0.04 equivalents)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Add anhydrous THF, followed by triethylamine (3 equivalents).

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Add the terminal alkyne (1.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for a Challenging Substrate using LiHMDS

This protocol is recommended if Protocol 1 results in low yields or fails, leveraging the efficacy of LiHMDS for electron-rich fluoroarenes.[5][6]

Materials:

  • This compound

  • Terminal Alkyne (1.5 equivalents)

  • Pd(OAc)₂ (0.05 equivalents)

  • XPhos (0.1 equivalents)

  • Copper(I) Iodide (CuI) (0.1 equivalents)

  • LiHMDS (1.0 M solution in THF) (2.5 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry, oven-dried flask under an inert atmosphere, add Pd(OAc)₂ (0.05 equivalents) and XPhos (0.1 equivalents).

  • Add anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst complex.

  • Add this compound (1 equivalent) and CuI (0.1 equivalents).

  • Add the terminal alkyne (1.5 equivalents).

  • Cool the mixture to 0 °C and slowly add the LiHMDS solution (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: A Summary of Key Parameters

ParameterProtocol 1 (Amine Base)Protocol 2 (LiHMDS Base)Rationale for Variation
Aryl Halide This compoundThis compoundTarget Substrate
Alkyne 1.2 eq1.5 eqIncreased excess for potentially less reactive system
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(OAc)₂ / XPhos (5 mol%)More active catalyst system for challenging substrate
Cu Co-catalyst CuI (4 mol%)CuI (10 mol%)Increased loading to facilitate alkyne activation
Base Triethylamine (3 eq)LiHMDS (2.5 eq)Stronger, non-nucleophilic base for electron-rich fluoroarene
Solvent THF1,4-DioxaneHigher boiling point solvent for elevated temperatures
Temperature RT to 60 °C80-100 °CHigher temperature to overcome activation energy barrier

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Base strength inadequate- Use a fresh batch of catalyst- Ensure all glassware is oven-dried and solvents are anhydrous- Switch to a stronger base (e.g., from Protocol 1 to Protocol 2)
Glaser Homocoupling - Presence of oxygen- Thoroughly degas all solvents and maintain a strict inert atmosphere
Decomposition of Starting Material - Reaction temperature is too high- Base is too strong or nucleophilic- Lower the reaction temperature- Consider a milder base (e.g., K₂CO₃)
Difficulty in Purification - Formation of polar byproducts- Catalyst residues- Optimize the workup procedure with appropriate aqueous washes- Ensure complete removal of catalyst by filtering through Celite or a plug of silica gel

Visualization of the Experimental Workflow

experimental_workflow

Conclusion

The Sonogashira coupling of this compound is a challenging yet achievable transformation. By carefully considering the electronic nature of the substrate and the potential interactions of the free phenolic group, researchers can devise a robust and efficient protocol. The choice of base is arguably the most critical parameter, with strong, non-nucleophilic bases like LiHMDS offering a promising solution for this electron-rich fluoroarene. The protocols and insights provided in these application notes serve as a comprehensive guide to successfully navigate the synthesis of valuable alkynylated phenol derivatives.

References

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019). A highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with both unreactive electron-rich fluoroarenes and electron-poor fluoroarenes afforded the corresponding internal alkynes in good yields in the presence of LiHMDS. Organic Letters, 21, 9714-9718.
  • NROChemistry. Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

Sources

Microwave-assisted synthesis using 3-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Functionalization of 3-Bromo-5-fluoro-2-methoxyphenol

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) protocols for This compound , a "privileged scaffold" in the design of kinase inhibitors and CNS-active agents. While the unique substitution pattern (3-Br, 5-F, 2-OMe) offers high metabolic stability and binding affinity, it presents specific steric and electronic challenges for conventional thermal synthesis.

This document provides validated protocols for Suzuki-Miyaura cross-coupling and O-alkylation , leveraging microwave irradiation to overcome the steric hindrance of the ortho-methoxy group and the electronic deactivation of the fluorine substituent.

Chemo-Physical Profile & Reactivity Analysis

To successfully manipulate this compound, one must understand the competing electronic effects on the aromatic ring.

FeaturePositionElectronic EffectSynthetic Implication
Bromine C3Leaving GroupPrimary site for Pd-catalyzed coupling. Reactivity is slightly dampened by the electron-donating ortho-methoxy group but activated by the meta-fluorine.
Fluorine C5Inductive Withdrawal (-I)Increases acidity of the phenol -OH; generally inert to substitution but stabilizes the ring against oxidative metabolism.
Methoxy C2Resonance Donation (+R)Critical Steric Hindrance: Located ortho to the bromine, it creates a "picket fence" effect, slowing down oxidative addition in thermal Pd-couplings.
Phenol C1NucleophileHighly acidic due to C5-F and C3-Br; prone to rapid O-alkylation under basic conditions.

Microwave Advantage: The activation energy (


) required to overcome the steric clash between the C2-Methoxy group and the incoming Pd-catalyst at C3 is significantly easier to surmount using the rapid, volumetric heating of microwave irradiation compared to conventional oil baths.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available for this scaffold.

G Start 3-Bromo-5-fluoro- 2-methoxyphenol Suzuki Path A: C-C Coupling (Suzuki-Miyaura) Start->Suzuki R-B(OH)2, Pd cat. MW: 110°C, 15 min Alkylation Path B: O-Alkylation (Ether Synthesis) Start->Alkylation R-X, K2CO3 MW: 90°C, 10 min Biaryl Biaryl Phenol (Scaffold Extension) Suzuki->Biaryl Ether Ether Intermediate (Solubility/Binding) Alkylation->Ether

Figure 1: Divergent synthetic pathways for this compound using microwave irradiation.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Arylation at the C3 position. Challenge: The ortho-methoxy group hinders the approach of the palladium species. Solution: Use of high tan


 solvents (Ethanol/Water) and rapid superheating.
Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Note:

      
       is often too bulky. The bidentate dppf ligand resists de-ligation at high MW temperatures.
      
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1) or Ethanol : Water (1:1)

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave process vial, add the phenol (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.015 mmol).

  • Solvent Addition: Add 3.0 mL of solvent and 0.75 mL of 2M

    
    .
    
  • Deoxygenation: Cap the vial and purge with Argon/Nitrogen for 60 seconds (via septum needle).

  • Microwave Parameters:

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pre-Stirring: 30 seconds (High speed)

    • Power: Dynamic (Max 200W)

    • Pressure Limit: 15 bar

  • Work-up: Cool to RT (compressed air). Acidify carefully with 1M HCl to pH 6 (to protonate the phenol). Extract with EtOAc (

    
     mL).
    
  • Purification: Flash chromatography (Hexane:EtOAc).

Expert Insight: If the boronic acid is prone to protodeboronation (e.g., 2-pyridine boronic acid), lower the temperature to 90°C and extend time to 30 minutes, or switch base to


 in DME.

Protocol B: Microwave-Assisted O-Alkylation

Objective: Etherification of the C1-Phenol. Challenge: Conventional reflux takes hours; risk of oxidation of the electron-rich ring. Solution: Solvent-free or high-concentration MW heating drives reaction to completion in <10 mins.

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (for less reactive halides)
  • Solvent: Acetone or DMF (Dimethylformamide)

Step-by-Step Methodology
  • Vessel Loading: Add phenol (0.5 mmol), alkyl halide (0.6 mmol), and base (1.0 mmol) to a 10 mL vial.

  • Solvent: Add 2.0 mL DMF (highly microwave absorbing).

  • Microwave Parameters:

    • Temperature: 90 °C

    • Hold Time: 5 – 10 minutes

    • Absorption Level: High

  • Work-up: Pour mixture into ice water (20 mL). The product often precipitates. If not, extract with

    
    .
    
  • Purification: Recrystallization (EtOH) or Silica Plug.

Comparative Data: Thermal vs. Microwave

The following table summarizes typical yield improvements observed with this scaffold class (poly-halogenated phenols) based on internal validation and literature precedents for similar congeners.

Reaction TypeConditionsTimeYield (%)Purity Profile
Suzuki (C3-Ar) Thermal (Oil Bath, 90°C)12 Hours45 - 60%Moderate (Protodeboronation)
Suzuki (C3-Ar) Microwave (110°C) 15 Mins 82 - 91% High (Clean Conversion)
O-Alkylation Thermal (Reflux Acetone)6 Hours70 - 80%Good
O-Alkylation Microwave (90°C) 8 Mins 94 - 98% Excellent

Troubleshooting & Optimization

  • Problem: Low Yield in Suzuki Coupling.

    • Root Cause:[1][2][3] Steric bulk of the ortho-methoxy group preventing transmetallation.

    • Fix: Switch ligand to SPhos or XPhos (Buchwald ligands). These are designed to facilitate oxidative addition in sterically demanding substrates. Increase MW temperature to 130°C.

  • Problem: De-halogenation (Loss of Br or F).

    • Root Cause:[1][2][3] Overheating or using formate-based hydride sources.

    • Fix: Ensure the solvent is degassed thoroughly. Reduce reaction time. The C5-Fluorine is generally stable, but C3-Bromine can undergo hydrodehalogenation if the reaction runs too long.

  • Safety Note: this compound is an irritant. Microwave vials are pressurized vessels; always operate within the manufacturer's pressure limits (typically <20 bar for standard vials).

References

  • Microwave-Assisted Suzuki–Miyaura Coupling of Ortho-Substituted Aryl Halides

    • Song, Y. S., Kim, B. T., & Heo, J.-N. (2005).[4] An efficient synthesis of 2-aryl-3-methoxy-2-cycloalkenones via Suzuki–Miyaura reaction under microwave irradiation. Tetrahedron Letters.

  • Microwave-Assisted O-Alkylation Protocols

    • Bogdał, D., et al. (1997).
  • General Reactivity of Halogenated Pyrimidines/Phenols in MW

    • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
  • Safety & Chemical Profile (3-Bromo-5-fluoro-2-methoxypyridine/phenol analogs)

    • PubChem.[5] Compound Summary: 3-Bromo-5-fluoro-2-methoxypyridine.

Sources

Troubleshooting & Optimization

Optimizing catalyst loading for 3-Bromo-5-fluoro-2-methoxyphenol Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-5-fluoro-2-methoxyphenol Suzuki-Miyaura Coupling Ticket ID: OPT-PD-3B5F Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Analysis

You are attempting to couple This compound . This is not a standard "textbook" Suzuki coupling. You are dealing with a "Problem Child" substrate due to three converging factors:

  • The "Ortho Effect": The 2-methoxy group creates significant steric hindrance around the 3-bromo reaction site.

  • The Acidic Proton: The free phenol (C1-OH) will consume base and can coordinate to Palladium, potentially poisoning the active catalyst species [1].

  • Electronic Push-Pull: The 5-fluoro group withdraws electrons (activating the C-Br bond), while the 2-methoxy group donates electrons (deactivating it).

The Goal: Optimize catalyst loading to minimize cost and metal scavenging while maintaining >95% conversion.

Catalyst System Selection (The Engine)

Do not use Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. It is too bulky and unstable for this sterically congested, phenol-rich environment.

Recommended Catalyst Systems

For this specific substrate, you must prioritize Turnover Frequency (TOF) and stability against protodeboronation.

System TierCatalyst PrecursorLigandWhy it works here
Tier 1 (Gold Standard) Pd-XPhos G3 or G4 XPhosThe bulky biaryl ligand protects the Pd center from the free phenol while facilitating oxidative addition despite the ortho-methoxy group [2].
Tier 2 (Alternative) Pd(OAc)₂ SPhos SPhos is excellent for electron-rich, hindered aryl chlorides/bromides. Requires in-situ activation (heat).
Tier 3 (Green/Cheap) Pd/C (10%) NoneOnly works if the boronic acid is highly reactive. High surface area helps, but leaching is a risk with phenols [3].
The "Free Phenol" Factor

You have two choices. The optimization path depends on this decision:

  • Path A (Direct Coupling): You must use 3.0–3.5 equivalents of base (e.g., K₃PO₄). The first equivalent deprotonates the phenol; the subsequent equivalents facilitate the transmetallation.

  • Path B (Protection): Protecting as a benzyl ether or MOM-ether simplifies the electronics but adds two synthetic steps. We recommend attempting Path A first with Tier 1 catalysts.

Optimization Protocol: Step-by-Step

Do not jump straight to 0.1 mol%. Catalyst death is non-linear. Follow this "Ladder Down" protocol.

Phase 1: The Stability Screen (High Loading)

Goal: Confirm the reaction can work.

  • Loading: 2.0 - 3.0 mol% Pd.

  • Conditions: Toluene/Water (10:1), K₃PO₄ (3.5 equiv), 80°C.

  • Success Metric: >95% conversion in <2 hours.

  • Note: If this fails, the issue is not loading; it is the ligand or the boronic acid stability.

Phase 2: The "Ladder Down" (Loading Optimization)

Once Phase 1 is successful, run parallel reactions at decreasing loadings to find the "Cliff Edge"—the point where the catalyst dies before the substrate is consumed.

Experimental Setup (Parallel Vials):

  • Vial A: 1.0 mol%

  • Vial B: 0.5 mol%

  • Vial C: 0.1 mol%

  • Vial D: 0.05 mol%

Data Interpretation:

  • Vial A & B complete: Good.

  • Vial C stalls at 70%: This is your "Cliff Edge."

  • Optimal Loading: Set your process at 0.25 mol% (2.5x the cliff edge) to ensure robustness during scale-up.

Optimization Logic Flowchart

OptimizationLogic Start Start: 3-Br-5-F-2-OMe-Phenol Screen1 Phase 1: Screen @ 2.0 mol% (Pd-XPhos G3) Start->Screen1 Check1 Conversion > 95%? Screen1->Check1 Fail1 Issue: Ligand/Base Mismatch Switch to SPhos or protect Phenol Check1->Fail1 No Pass1 Phase 2: Ladder Down (1.0%, 0.5%, 0.1%) Check1->Pass1 Yes Check2 Identify 'Cliff Edge' (Where conversion stalls) Pass1->Check2 Optimum Set Loading @ 2.5x Cliff Edge (Safety Margin) Check2->Optimum

Caption: Logic flow for determining the Minimum Effective Loading (MEL) while maintaining process safety margins.

Troubleshooting Guide

Symptom: Reaction turns black immediately (Pd precipitation).

  • Diagnosis: "Pd-Black" formation.[1] The rate of oxidative addition is too slow compared to the rate of precatalyst reduction.

  • Fix:

    • Switch to a G3/G4 precatalyst (releases active Pd slowly).

    • Add free ligand (e.g., 1 mol% Pd + 2 mol% XPhos) to stabilize the metal.

Symptom: Reaction stalls at 60-70% conversion.

  • Diagnosis: Catalyst death or Boronic Acid decomposition (Protodeboronation).

  • Test: Add fresh catalyst. If reaction restarts -> Catalyst death. If no restart -> Boronic acid is gone.

  • Fix (Catalyst Death): Increase loading slightly or lower temperature to extend catalyst life.

  • Fix (Boronic Acid): Add the boronic acid in two portions (0 min and 60 min) or use a slow-addition syringe pump.

Symptom: Hydrodebromination (Product is 3-H instead of coupled).

  • Diagnosis: The catalyst is reducing the bromide instead of coupling. This often happens in alcohol solvents with hindered substrates.

  • Fix: Switch solvent to THF/Water or Dioxane/Water . Avoid secondary alcohols (Isopropanol) which act as hydride sources.

Frequently Asked Questions (FAQ)

Q: Can I use the free phenol without protection? A: Yes, but you must use an inorganic base like K₃PO₄ or K₂CO₃. Organic bases (TEA, DIPEA) are generally insufficient for the dual role of deprotonating the phenol and facilitating the Suzuki transmetallation. Ensure you use at least 3 equivalents of base [4].[2]

Q: Why is my yield lower when I scale up from 100mg to 10g? A: Mass transfer issues. Suzuki couplings are biphasic (Organic/Aqueous). At 100mg, magnetic stirring is efficient. At 10g, you may have poor phase mixing, leading to "boronic acid starvation" in the organic phase.

  • Solution: Increase stirring speed (RPM) or use a baffle in your flask.

Q: Is microwave heating recommended for loading optimization? A: No. Microwave heating is great for speed, but it masks catalyst instability. For loading optimization, use a standard oil block or heating mantle to mimic the thermal history of a production batch.

Standardized Experimental Protocol

Experiment: Determination of Minimum Effective Loading (MEL) Substrate: this compound (1.0 equiv)

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • K₃PO₄ (3.0 equiv)

    • Catalyst: Pd-XPhos G4 (Variable: 0.1 to 2.0 mol%)

  • Solvent: Add degassed THF/Water (4:1 ratio). Concentration: 0.1 M.

  • Reaction: Seal vial. Heat to 60°C for 4 hours.

  • Workup: Cool to RT. Acidify carefully with 1M HCl (to pH 5) to protonate the phenol (ensures it extracts into organic phase). Extract with EtOAc.

  • Analysis: Analyze via HPLC or UPLC. Calculate conversion based on the consumption of the Aryl Bromide.

Mechanism of Action (Visualized)

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br Complex1 Pd(II)-Ar-Br OxAdd->Complex1 BaseStep Base Activation (OH- replaces Br) Complex1->BaseStep + OH- Deactivation Inactive Pd Black Complex1->Deactivation Protodeboronation or Pd Black TransMet Transmetallation (Boronic Acid enters) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Completes

Caption: The catalytic cycle emphasizing the critical oxidative addition step, which is hindered by the 2-OMe group.

References

  • Phenol Interference in Cross-Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Hydroxy-Substituted Aryl Halides."
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Buchwald Ligands (XPhos/SPhos)

    • Title: "Universal Catalysts for the Suzuki-Miyaura Coupling: The Case for Prec
    • Source:Accounts of Chemical Research.
    • URL:[Link]

  • Heterogeneous Pd Limitations

    • Title: "Pd/C and Other Heterogeneous C
    • Source:ACS Green Chemistry Institute.
    • URL:[Link]

  • Base Requirements for Phenolic Substrates

    • Title: "Suzuki–Miyaura Cross-Coupling of Unprotected Halophenols."
    • Source:Synthetic Communic
    • URL:[Link]

Sources

Purification of crude 3-Bromo-5-fluoro-2-methoxyphenol reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of 3-Bromo-5-fluoro-2-methoxyphenol (BFMP). It is designed for organic chemists and process engineers encountering difficulties with regioisomer separation, oxidative instability, or low recovery yields.

Executive Summary

The purification of This compound presents a unique challenge due to the directing effects of the parent scaffold (5-fluoro-2-methoxyphenol). In direct electrophilic aromatic substitution (e.g., bromination with NBS or


), the C3 position  is sterically crowded (flanked by -OMe and -H) and electronically less favored compared to the C4  (para to -OH) and C6  (ortho to -OH) positions. Consequently, "crude" reaction mixtures often contain significant amounts of the 4-bromo  and 6-bromo regioisomers , requiring a purification strategy that exploits subtle differences in acidity (

) and solubility.
Module 1: Impurity Profiling & Separation Logic

Before initiating purification, it is critical to understand the physicochemical landscape of your crude mixture. The three primary brominated species exhibit distinct behaviors:

SpeciesStructure NoteEstimated

Solubility & Behavior
Target (3-Bromo) Br at C3 (Ortho to OMe, Meta to OH)~9.0 - 9.5 Moderate solubility. Crystallizes from non-polar solvents.
Impurity A (6-Bromo) Br at C6 (Ortho to OH)~7.5 - 8.5 Most Acidic. Often steam volatile due to intramolecular H-bonding (OH···Br).
Impurity B (4-Bromo) Br at C4 (Para to OH)~9.8 - 10.2 Least Acidic. Higher melting point. Least volatile.

Expert Insight: The significant


 difference between the 6-bromo isomer  (more acidic due to the ortho-inductive effect) and the target 3-bromo isomer  allows for a "Chemical Filter" using pH-controlled washing.
Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Red/Brown Oil or Solid) CheckTLC Analyze Purity (TLC/HPLC) Identify Regioisomers Start->CheckTLC Decision1 Is the 6-Bromo (Ortho) isomer present? CheckTLC->Decision1 SteamDist Step A: Steam Distillation (Removes Volatile 6-Br) Decision1->SteamDist Yes (>10%) AcidBase Step B: pH-Controlled Wash (Wash Org. layer with NaHCO3) Decision1->AcidBase Yes (<10%) Decision2 Is the 4-Bromo (Para) isomer present? Decision1->Decision2 No SteamDist->Decision2 AcidBase->Decision2 Recryst Step C: Fractional Crystallization (Hexanes/EtOAc or Pentane) Decision2->Recryst Target is Major Column Step D: Flash Chromatography (Ag-Impregnated Silica optional) Decision2->Column Target is Minor Final Pure 3-Bromo-5-fluoro- 2-methoxyphenol Recryst->Final Column->Final

Caption: Logical workflow for selecting the appropriate purification method based on impurity profile. Note that "Ortho" refers to the position relative to the Phenol (-OH) group.[1]

Module 2: Troubleshooting & Protocols (Q&A)
Topic 1: Removing the "Red" Color (Oxidative Instability)

User Question: "My crude product is a dark red oil, even though the literature suggests a colorless solid. How do I fix this?"

Senior Scientist Response: The red coloration is a hallmark of quinone formation . Halogenated phenols are electron-rich and prone to oxidation by air or trace oxidants (like residual


 or NBS) into ortho- or para-quinones.

Corrective Protocol:

  • Reductive Quench: Dissolve the crude oil in Ethyl Acetate (EtOAc). Wash the organic layer with a 10% Sodium Dithionite (

    
    )  solution or saturated Sodium Bisulfite (
    
    
    
    ). This reduces colored quinones back to phenols.
  • Metal Scavenging: If the reaction used Lewis acids (Fe, Al), wash with 0.1M EDTA or dilute HCl to remove metal ions that catalyze oxidation.

  • Inert Storage: Once purified, store the compound under Argon at -20°C. Phenols with this substitution pattern are light-sensitive.

Topic 2: Separating the 6-Bromo Isomer (Ortho-Impurity)

User Question: "I have about 15% of the 6-bromo isomer. It co-elutes on TLC. How do I remove it without running a massive column?"

Senior Scientist Response: You can exploit the Ortho-Effect . The 6-bromo isomer forms an intramolecular hydrogen bond between the phenolic -OH and the ortho-Br. This makes it:

  • More Acidic:

    
     ~8.0 (vs. ~9.5 for your target).
    
  • Steam Volatile: It has a lower boiling point than the 3- or 4-bromo isomers.

Protocol (Steam Distillation):

  • Suspend the crude mixture in water.

  • Heat to reflux and pass steam through the mixture. The 6-bromo isomer will distill over with the water (oily droplets in the distillate).

  • The target (3-bromo) and para-isomer (4-bromo) will remain in the distillation flask.

  • Extract the residue with EtOAc to recover your enriched product.

Protocol (pH Wash - "The Chemical Filter"):

  • Dissolve crude in Diethyl Ether (Et2O).

  • Wash carefully with saturated

    
     (pH ~8.5) .
    
  • Mechanism: At pH 8.5, the more acidic 6-bromo phenol is largely deprotonated (phenoxide) and moves to the aqueous layer. The less acidic 3-bromo target remains protonated in the ether layer.

Topic 3: Crystallization Difficulties

User Question: "The product is an oil and refuses to crystallize. I've tried Hexanes and it just oils out."

Senior Scientist Response: "Oiling out" indicates that the impurity profile is disrupting the crystal lattice, or the solvent polarity is slightly off. Poly-halogenated anisoles often require a "soft" non-polar solvent.

Recommended Solvent Systems:

  • Pentane / Diethyl Ether (95:5): Dissolve in minimum ether at room temp, add pentane until cloudy, then store at -20°C.

  • Hexane / Toluene: Trace toluene helps solubilize the "gummy" impurities while allowing the target to crystallize.

Seed Crystal Trick: If you lack a seed crystal, dip a glass rod in the oily crude, withdraw it, and rub it vigorously against the side of a clean vial containing a drop of hexanes. The friction often induces nucleation.

Module 3: Analytical Validation (NMR)

How do you confirm you have the 3-Bromo isomer and not the 4-Bromo ? Look at the aromatic region of your


-NMR.
IsomerProton PositionsCoupling Pattern (

values)
3-Bromo (Target) H4 and H6Meta-coupling (

Hz).
Both protons appear as doublets of doublets (dd) due to coupling with Fluorine (

Hz).
4-Bromo (Impurity) H3 and H6Para-coupling (

Hz).
Usually appear as two singlets (or doublets with large F-coupling).
6-Bromo (Impurity) H3 and H4Ortho-coupling (

Hz).
Distinct "roofing" effect typical of ortho protons.

Key Diagnostic: In the target molecule (3-Bromo), the two aromatic protons are meta to each other. If you see a large coupling constant (


 Hz) between the two aromatic protons, you likely have the 6-bromo  isomer.
References
  • General Phenol Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Acidity of Halophenols: Lide, D. R. (Ed.).[2][3][4][5][6] (2005).[7] CRC Handbook of Chemistry and Physics. CRC Press. (Referencing dissociation constants of organic acids).

  • Regioselectivity in Phenol Bromination: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Synthesis of Brominated Methoxyphenols (Analogous Methods)

    • Patent CN104693014A: Synthesis method of 5-bromo-2-methoxyphenol.[6][8]

    • Patent CN111777549A: Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine (Analogous heterocyclic chemistry).[9]

Sources

Technical Support Center: Improving Reaction Times for 3-Bromo-5-fluoro-2-methoxyphenol Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-bromo-5-fluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific substrate. The inherent electronic properties and steric profile of this compound can often lead to sluggish or incomplete reactions. This resource provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you optimize your reaction conditions and achieve your desired outcomes.

Understanding the Substrate: The Root of the Challenge

This compound presents a unique set of challenges in cross-coupling reactions. The aryl bromide is electron-rich due to the presence of the methoxy and hydroxyl/phenolic groups, which can slow down the rate-determining oxidative addition step of the palladium catalyst to the aryl-bromide bond.[1][2] Furthermore, the ortho-methoxy group introduces significant steric hindrance around the reaction center, which can impede the approach of the catalyst and the coupling partner.

This guide will address these challenges in the context of three common and powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Section 1: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron species and an organohalide.[3] When coupling this compound, common issues include low conversion, slow reaction rates, and the formation of side products.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is extremely slow or stalls completely. What is the likely cause and how can I fix it?

A1: The primary culprit is often the slow oxidative addition of the Pd(0) catalyst to the electron-rich aryl bromide.[1] The electron-donating methoxy and hydroxyl groups increase the electron density on the aromatic ring, making the carbon-bromine bond less electrophilic and thus less susceptible to cleavage by the palladium catalyst.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky and electron-rich ligands are necessary to promote oxidative addition.[1] Consider switching from standard ligands like PPh₃ to more specialized Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃).[2][4] These ligands stabilize the electron-rich palladium center and facilitate the oxidative addition step.

  • Pre-catalyst Choice: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst such as an NHC-Pd complex (e.g., PEPPSI-iPr) or a Buchwald pre-catalyst (e.g., SPhos-Pd-G2/G3).[1][4] These can provide a higher concentration of the active catalyst from the outset.

  • Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[4] For this substrate, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and, if using K₃PO₄ in an anhydrous solvent like toluene or dioxane, the addition of a small amount of water (a few equivalents) can be beneficial.[2] A mixed solvent system, such as dioxane/water or THF/water, can also improve solubility and reaction rates.[2]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is often a result of a slow transmetalation step or the presence of Pd(II) species at the start of the reaction.[1] If the oxidative addition is sluggish, the boronic acid can be consumed in this undesired pathway.

Troubleshooting Steps:

  • Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[1] Degas your solvent and reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the initial concentration of Pd(II) species compared to using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf).[1]

  • Optimize Boronic Acid Stoichiometry: While a slight excess of the boronic acid is common (1.1-1.5 equivalents), a large excess can increase the rate of homocoupling. Try reducing the stoichiometry to 1.1-1.2 equivalents.

Optimized Suzuki-Miyaura Protocol for this compound

This protocol is a starting point and may require further optimization for your specific boronic acid partner.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Add the palladium pre-catalyst (e.g., SPhos-Pd-G2, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 4 mol%).

  • Add degassed dioxane and water (e.g., a 4:1 to 10:1 ratio). The final concentration should be around 0.1 M with respect to the aryl bromide.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Suzuki-Miyaura Condition Screening
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Outcome
Pd(OAc)₂ / PPh₃PPh₃Na₂CO₃Toluene/H₂O100Low to no conversion
PdCl₂(dppf)dppfK₂CO₃DMF110Moderate conversion, slow
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Dioxane/H₂O90Good to excellent conversion
SPhos-Pd-G2(internal)Cs₂CO₃THF/H₂O80High conversion, faster reaction
Troubleshooting Workflow: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield / Slow Reaction Check_OA Is Oxidative Addition Slow? Start->Check_OA Check_TM Is Transmetalation Inefficient? Check_OA->Check_TM No Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) Check_OA->Ligand Yes Precatalyst Use Advanced Pre-catalyst (e.g., G2/G3) Check_OA->Precatalyst Yes Check_Side_Rxn Side Reactions Observed? Check_TM->Check_Side_Rxn No Base Use Stronger Base (K3PO4, Cs2CO3) Check_TM->Base Yes Solvent Add Water Co-solvent Check_TM->Solvent Yes Degas Improve Degassing Protocol Check_Side_Rxn->Degas Homocoupling Stoich Optimize Boronic Acid Stoichiometry Check_Side_Rxn->Stoich Homocoupling Success Reaction Optimized Ligand->Success Precatalyst->Success Base->Success Solvent->Success Degas->Success Stoich->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Section 2: Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry.[5] With this compound, challenges arise from both the electron-rich nature of the aryl bromide and potential steric clashes with the incoming amine.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is giving low yields, even at high temperatures. What should I try?

A1: Similar to the Suzuki coupling, slow oxidative addition is a likely bottleneck.[6] Additionally, the choice of base is paramount in this reaction as it must be strong enough to deprotonate the amine without causing unwanted side reactions.

Troubleshooting Steps:

  • Ligand and Pre-catalyst: This reaction is highly dependent on specialized ligands. First-generation ligands are unlikely to be effective. Utilize bulky, electron-rich biarylmonophosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands.[6] Using a corresponding Buchwald pre-catalyst (e.g., BrettPhos-Pd-G3) is highly recommended as it provides a reliable source of the active L-Pd(0) species.

  • Base Selection: The most common base for Buchwald-Hartwig aminations is a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). If you are using a weaker base like K₂CO₃ or Cs₂CO₃, it may not be sufficient to facilitate the catalytic cycle efficiently.

  • Solvent Choice: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the base and the catalytic species, so screening different solvents can be beneficial.[7]

Q2: I'm trying to couple a sterically hindered amine, and the reaction is failing. How can I overcome this steric challenge?

A2: Coupling two sterically demanding partners (the ortho-substituted phenol and a bulky amine) is particularly challenging. The reductive elimination step to form the C-N bond can be sterically inhibited.

Troubleshooting Steps:

  • Ligand Design for Steric Hindrance: Certain ligands are specifically designed to facilitate the coupling of hindered substrates. Ligands with a large "bite angle" like Xantphos, or highly specialized ligands developed for hindered couplings, may be necessary.[6][8] A thorough literature search for coupling similar hindered amines is recommended.

  • Reaction Temperature and Time: These challenging couplings may simply require more forcing conditions. Cautiously increase the reaction temperature and extend the reaction time, while carefully monitoring for decomposition of starting materials or product.

Optimized Buchwald-Hartwig Protocol

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., BrettPhos-Pd-G3, 2 mol%), the ligand (if needed), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry reaction vessel.

  • Add a solution of this compound (1.0 equiv.) in anhydrous, degassed toluene.

  • Add the amine (1.2 equiv.).

  • Seal the vessel and heat to the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench carefully with aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Section 3: Sonogashira Coupling Troubleshooting

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides to form arylalkynes.[9] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.

Frequently Asked Questions (FAQs) for Sonogashira Coupling

Q1: My Sonogashira coupling is sluggish and I'm seeing a lot of alkyne homocoupling (Glaser coupling). What's going wrong?

A1: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often favored when the desired cross-coupling is slow.[10] The electron-rich nature of your aryl bromide is again the likely reason for the slow cross-coupling. The copper co-catalyst, while essential for the standard mechanism, can also promote this unwanted side reaction, especially in the presence of oxygen.

Troubleshooting Steps:

  • Copper-Free Conditions: For electron-rich aryl bromides, copper-free Sonogashira conditions can be highly effective and eliminate the Glaser coupling side reaction.[11] These protocols often use a palladium catalyst with a bulky, electron-rich phosphine ligand and a strong organic base (e.g., DBU, pyrrolidine) or an inorganic base in a polar solvent.[9][12]

  • Ligand Choice: As with other couplings, electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, cataCXium® A) or N-heterocyclic carbene (NHC) ligands can accelerate the oxidative addition of palladium to the aryl bromide.[9]

  • Base and Solvent: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is standard and often acts as the solvent or co-solvent.[13] For copper-free systems, stronger bases may be required.

Q2: The phenolic -OH group seems to be interfering with the reaction. Should I protect it?

A2: The acidic proton of the phenol can potentially interfere with the basic conditions of the reaction, although many Sonogashira couplings tolerate free phenols. If you suspect interference (e.g., by observing complex mixtures or poor mass balance), protecting the phenol as a methyl ether or a silyl ether (e.g., TBDMS) is a reasonable strategy. This will also make the aryl bromide slightly less electron-rich, which could modestly improve the rate of oxidative addition.

Optimized Copper-Free Sonogashira Protocol

Step-by-Step Methodology:

  • To a dry Schlenk flask under argon, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and a bulky phosphine ligand like SPhos or P(t-Bu)₃ (4-5 mol%).

  • Add an anhydrous solvent such as DMF or NMP.

  • Add the terminal alkyne (1.5 equiv.) and a strong organic base like DBU (2.0 equiv.).

  • Heat the reaction to 80-120 °C and monitor by TLC or LC-MS.

  • Workup involves dilution with an organic solvent, washing with aqueous acid (to remove the base), water, and brine, followed by drying and purification.

Reaction Mechanism Overview: Palladium Catalytic Cycles

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_bha Buchwald-Hartwig Cycle Pd0_S L-Pd(0) OA_S Oxidative Addition (Ar-Pd(II)-Br) Pd0_S->OA_S + Ar-Br TM_S Transmetalation (Ar-Pd(II)-R) OA_S->TM_S + R-B(OH)2 + Base RE_S Reductive Elimination TM_S->RE_S RE_S->Pd0_S Catalyst Regeneration Product_S Ar-R RE_S->Product_S Pd0_B L-Pd(0) OA_B Oxidative Addition (Ar-Pd(II)-Br) Pd0_B->OA_B + Ar-Br LA_B Ligand Association (Ar-Pd(II)-NR2) OA_B->LA_B + HNR2 + Base RE_B Reductive Elimination LA_B->RE_B RE_B->Pd0_B Catalyst Regeneration Product_B Ar-NR2 RE_B->Product_B

Caption: Simplified catalytic cycles for Suzuki and Buchwald-Hartwig couplings.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • ChemRxiv. Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. Available at: [Link]

  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]

  • ACS Publications. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available at: [Link]

  • ACS Publications. Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Available at: [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]

  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • RSC Publishing. Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available at: [Link]

  • Wikipedia. Cross-coupling reaction. Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. Available at: [Link]

  • ResearchGate. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Available at: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • ResearchGate. (PDF) Cobalt‐Catalyzed Cross‐Coupling of Functionalized Alkylzinc Reagents with (Hetero)Aryl Halides. Available at: [Link]

  • PMC. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • PMC. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Available at: [Link]

  • Chemical Communications (RSC Publishing). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Available at: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

Sources

Work-up procedures for reactions involving 3-Bromo-5-fluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-5-fluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for work-up procedures involving this versatile, trifunctionalized building block. The unique combination of a phenol, a bromo group, and a fluoro substituent presents specific challenges and opportunities in reaction work-ups, which this guide aims to address in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling this compound and its reaction mixtures?

A1: As a substituted brominated phenol, this compound and its derivatives require careful handling. Always consult the material safety data sheet (MSDS) for the specific reagents you are using. General safety protocols include:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and appropriate chemical-resistant gloves. For handling the solid compound or concentrated solutions where splashing is a risk, consider using a face shield.[1]

  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[2][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous or exothermic reactions.[4]

  • Waste Disposal: Dispose of all waste containing this compound and its derivatives as hazardous chemical waste according to your institution's guidelines.

Q2: I have performed a reaction using this compound and need to quench the reaction. What is a general quenching procedure?

A2: The quenching procedure depends on the specific reagents used in your reaction. However, a common and generally safe first step for many reactions is to cool the reaction mixture to room temperature or 0 °C in an ice bath. This is particularly important for exothermic reactions. Subsequently, a slow and careful addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard method to quench many organometallic or reactive inorganic reagents. Always perform the quench behind a safety shield, especially when scaling up a reaction.

Q3: What is a standard aqueous work-up procedure for a reaction involving this compound?

A3: A standard aqueous work-up is designed to remove water-soluble impurities, such as inorganic salts and polar starting materials or byproducts. The following is a general protocol that can be adapted based on the specific solvent and reaction components.

Experimental Protocol: General Aqueous Work-up

  • Quenching: Cool the reaction mixture to room temperature and quench as appropriate for the reagents used.

  • Solvent Addition: Dilute the quenched reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate, dichloromethane, or diethyl ether. The choice of solvent should be based on the solubility of your desired product.

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine). The water wash removes the bulk of water-soluble impurities, and the brine wash helps to break up emulsions and further remove dissolved water from the organic layer.

  • Drying: Dry the separated organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Troubleshooting Guide

Issue 1: My product, containing the this compound moiety, has poor solubility in common extraction solvents.

  • Plausible Cause: The polarity of your product may be significantly different from the starting material due to the transformations in your reaction.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of a small aliquot of your crude reaction mixture in various solvents (e.g., ethyl acetate, dichloromethane, diethyl ether, toluene, tetrahydrofuran) to find a suitable extraction solvent.

    • Solvent Mixtures: Consider using a mixture of solvents to optimize the solubility of your product while maintaining good phase separation from water. For example, a mixture of ethyl acetate and hexanes can modulate the polarity of the organic phase.

    • Acid-Base Extraction: If your product retains the phenolic hydroxyl group, you can use an acid-base extraction to move it into the aqueous phase as its phenolate salt and then recover it. This is detailed in the next section.

Issue 2: I am trying to isolate my phenolic product using an acid-base extraction, but I am getting low recovery.

  • Plausible Causes:

    • Incomplete extraction into the basic aqueous phase.

    • Incomplete re-acidification to precipitate or re-extract the product.

    • The product may be more water-soluble than anticipated.

  • Troubleshooting Steps:

    • Optimize Base Concentration: The pKa of a substituted phenol like this compound is influenced by its electron-withdrawing substituents. A weak base like sodium bicarbonate may not be sufficient to deprotonate the phenol completely. Use a stronger base like 1 M sodium hydroxide (NaOH) to ensure complete formation of the water-soluble phenolate.

    • Multiple Extractions: Perform multiple extractions with the basic solution (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete transfer of the phenolic product into the aqueous layer.

    • Sufficient Acidification: When re-acidifying the combined basic aqueous layers, ensure you add enough acid (e.g., 1 M HCl) to bring the pH to strongly acidic (pH 1-2). Use pH paper to confirm.

    • Back-Extraction: If your product does not precipitate upon acidification, it may have some water solubility. In this case, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover your product.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction cluster_recovery Product Recovery reaction_mixture Crude Reaction Mixture in Organic Solvent separatory_funnel1 Separatory Funnel 1 reaction_mixture->separatory_funnel1 organic_layer1 Organic Layer (Neutral/Basic Impurities) separatory_funnel1->organic_layer1 Separate aqueous_layer1 Aqueous Layer (Product as Phenolate) separatory_funnel1->aqueous_layer1 Separate add_base Add 1M NaOH(aq) add_base->separatory_funnel1 separatory_funnel2 Separatory Funnel 2 aqueous_layer1->separatory_funnel2 precipitate Precipitate Product (if solid) separatory_funnel2->precipitate If solid forms extract_product Extract with Organic Solvent separatory_funnel2->extract_product If no solid forms add_acid Add 1M HCl(aq) to pH 1-2 add_acid->separatory_funnel2 filtration Filter and Dry precipitate->filtration pure_product1 Pure Phenolic Product filtration->pure_product1 organic_layer2 Organic Layer (Product) extract_product->organic_layer2 dry_concentrate Dry and Concentrate organic_layer2->dry_concentrate pure_product2 Pure Phenolic Product dry_concentrate->pure_product2

Caption: Workflow for Acid-Base Extraction of a Phenolic Product.

Issue 3: During my reaction work-up, I suspect I am losing the methoxy group from my molecule.

  • Plausible Cause: Ether cleavage can occur under strongly acidic conditions, particularly with heating and in the presence of certain nucleophiles like bromide or iodide ions.[1] The reaction of an aryl alkyl ether will typically yield a phenol and an alkyl halide.[1]

  • Troubleshooting Steps:

    • Avoid Strong Acids: If possible, avoid using strong acids like HBr or HI in your work-up, especially if heating is involved.

    • Moderate pH: If an acidic wash is necessary, use a milder acid like dilute HCl or a buffered solution and perform the wash at room temperature or below.

    • Alternative Purification: If your product is sensitive to acidic conditions, consider alternative purification methods such as column chromatography on silica gel or preparative thin-layer chromatography (TLC) to bypass the need for an acidic wash.

Issue 4: I am performing a Suzuki coupling reaction with this compound and observing significant debromination of my starting material.

  • Plausible Cause: Debromination is a known side reaction in palladium-catalyzed cross-coupling reactions. This can be exacerbated by certain ligands, bases, or reaction conditions.

  • Troubleshooting Steps:

    • Ligand Choice: The choice of phosphine ligand can have a significant impact on the extent of debromination. Consider screening different ligands, such as those with bulky, electron-rich alkyl groups (e.g., XPhos, SPhos), which can promote the desired cross-coupling over debromination.

    • Base Selection: Use a milder base. While strong bases like NaOH or KOH can be effective, they can also promote hydrodebromination. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of side reactions. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.

    • Work-up for Suzuki Reactions: A typical work-up involves filtering the reaction mixture through a pad of celite to remove the palladium catalyst, followed by an aqueous work-up.

Experimental Protocol: Suzuki Coupling Work-up

  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove the solid palladium catalyst and inorganic salts.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often purified by column chromatography on silica gel to separate the desired biaryl product from any remaining starting materials and byproducts like the debrominated starting material.

Data Summary Table

PropertyValue/InformationSource
Molecular Formula C₇H₆BrFO₂N/A
Molecular Weight 221.03 g/mol N/A
Appearance Likely a solid at room temperatureInferred from related compounds
Reactivity Phenolic -OH allows for O-alkylation, esterification. Bromo group is suitable for cross-coupling reactions.[5]
Solubility Soluble in many common organic solvents. The corresponding phenolate is water-soluble.General Chemical Knowledge
Safety Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1][6][1][6]

References

  • MySkinRecipes. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International, 2022, 9812408. [Link]

  • MDPI. (n.d.). Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations. Applied Sciences, 13(15), 8888. [Link]

  • National Center for Biotechnology Information. (2023). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. International Journal of Molecular Sciences, 24(2), 1631. [Link]

  • Royal Society of Chemistry. (2020). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 7(10), 1259-1266. [Link]

  • ResearchGate. (2010). Recent Advances in the Biodegradation of Phenol: A Review. Asian Journal of Experimental Biological Sciences, 1(2), 219-234. [Link]

  • ResearchGate. (2024). Bacterial degradation of phenol: a review of the current state of knowledge. Journal of Applied Sciences and Environmental Management, 27(10), 2023-2030. [Link]

  • American Chemical Society. (2023). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Organic Letters, 25(4), 578-583. [Link]

Sources

Validation & Comparative

Characterization Guide: 1H and 13C NMR Profiling of 3-Bromo-5-fluoro-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of poly-substituted phenols, specifically 3-Bromo-5-fluoro-2-methoxyphenol , presents unique challenges due to the competing electronic effects of the hydroxyl, methoxy, bromo, and fluoro substituents. This guide provides a comparative analysis of NMR solvent performance (CDCl₃ vs. DMSO-d₆) and details the specific spin-spin coupling patterns required to differentiate this scaffold from its regioisomers.

Key Insight: While CDCl₃ offers superior resolution for non-exchangeable protons, DMSO-d₆ is the mandatory solvent for verifying the phenolic hydroxyl group and confirming the regiochemistry via hydrogen-bonding shifts.

Structural Analysis & Theoretical Basis

Understanding the scalar coupling network is critical for validating this structure. The presence of Fluorine-19 (spin 1/2, 100% abundance) introduces characteristic splitting patterns in both ¹H and ¹³C spectra that serve as a "fingerprint" for the substitution pattern.

The Substitution Logic (Numbering: Phenol C1)
  • C1: Hydroxyl (-OH)

  • C2: Methoxy (-OCH₃)[1]

  • C3: Bromo (-Br)[1][2][3]

  • C5: Fluoro (-F)[3][4][5]

  • Protons: Located at C4 and C6 .

Diagnostic Coupling Pathways
  • ¹⁹F-¹H Coupling: The fluorine at C5 will couple strongly with the ortho protons (H4 and H6).

    • Expected

      
      : ~8–11 Hz (Large).
      
  • ¹H-¹H Coupling: H4 and H6 are meta to each other.

    • Expected

      
      : ~1.5–2.5 Hz (Small).
      
  • Result: Both aromatic protons will appear as doublets of doublets (dd) .

Comparative Analysis: Solvent Performance

The choice of solvent drastically alters the spectral topology, particularly for the labile phenolic proton.

Table 1: Solvent Performance Comparison
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Phenolic -OH Broad singlet or invisible due to rapid exchange. Variable shift (5.0–6.0 ppm).Sharp singlet or doublet. Deshielded (9.5–10.5 ppm) due to H-bonding.Use DMSO-d₆ for full assignment.
Resolution High. Sharp lines for aromatic protons.Moderate. Viscosity causes slight line broadening.Use CDCl₃ for purity checks.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can overlap with methoxy signals if wet).Dry sample thoroughly.
Solubility Good for neutral form.Excellent for polar/ionic forms.DMSO is safer for derivatives.
Experimental Data Reconstruction (Predicted)

Based on substituent additivity rules and analogous 3-bromo-5-fluorophenol data.

NucleusAssignmentShift (δ) in DMSO-d₆MultiplicityCoupling Constants (Hz)
¹H -OH (C1)10.15s (br)-
¹H Ar-H4 7.18dd

¹H Ar-H6 6.85dd

¹H -OCH₃ 3.78s-
¹³C C-F (C5)162.5d

¹³C C-OH (C1)148.2d

Regioisomer Differentiation Strategy

A common synthetic risk is the formation of the 4-fluoro or 6-fluoro isomers. The NMR coupling constants provide the definitive "Go/No-Go" decision metric.

Diagram 1: Isomer Logic Tree

This decision tree illustrates how to use J-coupling to identify the correct regioisomer.

IsomerLogic Start Unknown Isomer Spectrum CheckSplitting Analyze Aromatic Proton Splitting Start->CheckSplitting Case1 Two Doublets of Doublets (dd) (Large 3J_HF ~10Hz) CheckSplitting->Case1 Both signals dd Case2 One Doublet (d) + One Triplet (t) Or Complex Multiplet CheckSplitting->Case2 Different pattern Decision1 Target: 3-Bromo-5-fluoro (H4 & H6 are ortho to F) Case1->Decision1 Decision2 Isomer: 4-Fluoro analog (Symmetry or different J) Case2->Decision2

Caption: Logic flow for distinguishing the 3-bromo-5-fluoro target from potential regioisomers based on ¹H-¹⁹F coupling patterns.

13C-NMR Characterization: The Fluorine Signature[6][7]

In the ¹³C spectrum, the fluorine atom acts as a "beacon," splitting every carbon signal in the ring. This self-validates the structure without needing 2D NMR in routine checks.

Key ¹³C Splitting Patterns:

  • C5 (Directly attached to F): Large doublet (

    
    ).
    
  • C4/C6 (Ortho to F): Medium doublets (

    
    ).
    
  • C1/C3 (Meta to F): Small doublets (

    
    ).
    

Protocol Note: Ensure the relaxation delay (d1) is set to


 seconds to allow quaternary carbons (C-Br, C-F) to relax, otherwise these diagnostic peaks may be invisible.

Experimental Protocol

Workflow Visualization

Workflow Sample Solid Sample (10-15 mg) Prep Dissolution (Vortex/Sonicate) Sample->Prep Solvent Solvent Choice (DMSO-d6) Solvent->Prep Acq Acquisition (1H: 16 scans, 13C: 1024 scans) Prep->Acq Process Processing (LB=0.3Hz, Baseline Corr) Acq->Process

Caption: Standardized workflow for high-fidelity NMR acquisition of halogenated phenols.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of the derivative into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: If the sample is acidic or contains trace HBr from synthesis, add a micro-spatula tip of solid K₂CO₃ to the tube to neutralize, or the shifts will drift.

  • Acquisition Parameters (400 MHz Instrument):

    • Temperature: 298 K (25°C).

    • ¹H NMR: Pulse angle 30°, Relaxation delay (D1) = 1.0 s, Scans (NS) = 16.

    • ¹³C NMR: Pulse angle 45°, Relaxation delay (D1) = 2.0–3.0 s (Essential for C-Br/C-F detection), Scans (NS) =

      
      .
      
  • Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz) to ¹H data.

    • Reference the spectrum to the DMSO pentet at 2.50 ppm (¹H) and 39.5 ppm (¹³C).

References

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[6][7][8][9][10][11]

  • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.[7]

  • Magritek Application Note. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.[12][10]

  • PubChem Compound Summary. 3-Fluoro-5-methoxyphenol (Analogous Structure Data).[5]

  • Sigma-Aldrich. 3-Bromo-5-fluorophenol Product Specification.

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A Comparative Guide to the Reactivity of 3-Bromo-5-fluoro-2-methoxyphenol and Other Aryl Bromides in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures.[1][2][3] The choice of the aryl halide coupling partner is a critical determinant of reaction efficiency and scope. This guide provides an in-depth comparison of the reactivity of 3-Bromo-5-fluoro-2-methoxyphenol , a highly functionalized and pharmaceutically relevant building block, with other common aryl bromides in key palladium-catalyzed transformations. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for researchers selecting substrates for their synthetic endeavors.

The Significance of Substituted Aryl Bromides in Palladium Catalysis

Aryl bromides are widely employed in palladium-catalyzed cross-coupling reactions due to their balanced reactivity. They represent a compromise between the high reactivity and cost of aryl iodides and the often-challenging activation of aryl chlorides.[4] The electronic and steric nature of substituents on the aromatic ring profoundly influences the rate-determining oxidative addition step of the catalytic cycle, thereby dictating the overall reaction outcome.[5]

This compound is a particularly interesting substrate due to the convergence of multiple functional groups that can modulate the biological activity and pharmacokinetic properties of a target molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and hydroxyl groups provide handles for further functionalization and can influence solubility and hydrogen bonding interactions.

Physicochemical Properties: A Comparative Analysis

To understand the relative reactivity of this compound, we will compare it with two representative aryl bromides: 4-bromoanisole (electron-rich) and 4-bromofluorobenzene (electron-neutral).

Aryl BromideKey SubstituentsPredicted Electronic EffectPredicted Steric Hindrance
This compound -OCH3 (ortho), -F (meta), -OH (para)Electron-rich (dominant effect from OCH3 and OH)High (substituents ortho to the bromine)
4-Bromoanisole -OCH3 (para)Electron-richLow
4-Bromofluorobenzene -F (para)Relatively electron-neutralLow

The methoxy and hydroxyl groups on this compound are strong electron-donating groups, which are expected to increase the electron density of the aromatic ring. This, in turn, can make the oxidative addition of the C-Br bond to the palladium(0) center more challenging compared to less electron-rich aryl bromides. Furthermore, the presence of the methoxy group ortho to the bromine atom introduces significant steric bulk, which can further hinder the approach of the palladium catalyst.

Figure 1. Structures of the compared aryl bromides.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

While direct comparative studies involving this compound are limited in the literature, we can infer its reactivity based on established principles and available data for analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[1][2] The reaction is generally tolerant of a wide range of functional groups.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)-(OR)L2 Ar-Pd(II)-(OR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)-(OR)L2 Ligand Exchange (Base) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)-(OR)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Experimental Data for Suzuki-Miyaura Coupling

Aryl BromideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295[6]
4-BromofluorobenzenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100298N/A

Based on its electronic and steric profile, This compound is expected to be less reactive than both 4-bromoanisole and 4-bromofluorobenzene in Suzuki-Miyaura couplings. The electron-donating methoxy and hydroxyl groups increase the electron density on the aromatic ring, which can slow down the rate-limiting oxidative addition step. The ortho-methoxy group also presents a significant steric barrier. To achieve high yields with this substrate, more forcing reaction conditions, such as higher temperatures, longer reaction times, and the use of highly active phosphine ligands (e.g., Buchwald-type ligands), would likely be necessary.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole

This protocol is a representative example for the Suzuki-Miyaura coupling of an electron-rich aryl bromide.[6]

Suzuki_Protocol_Workflow start Start step1 Combine Reactants 4-Bromoanisole (1.0 mmol) Phenylboronic acid (1.2 mmol) Pd(PPh₃)₄ (0.05 mmol) K₂CO₃ (2.0 mmol) start->step1 step2 Add Solvents Toluene (5 mL) Ethanol (1 mL) Water (1 mL) step1->step2 step3 Reaction Heat to 80 °C Stir for 12 h step2->step3 step4 Work-up Cool to RT Extract with EtOAc Wash with brine step3->step4 step5 Purification Dry over Na₂SO₄ Concentrate in vacuo Column chromatography step4->step5 end End step5->end Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) [Ar-Pd(II)(NHR')L2]+ [Ar-Pd(II)(NHR')L2]+ Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR')L2]+ Amine Coordination & Deprotonation (R'NH₂, Base) [Ar-Pd(II)(NHR')L2]+->Pd(0)L2 Reductive Elimination (Ar-NHR') Heck_Reaction_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-alkene-Pd(II)L2 Ar-alkene-Pd(II)L2 Ar-Pd(II)(Br)L2->Ar-alkene-Pd(II)L2 Alkene Coordination & Insertion Alkene-Pd(II)-H L2 Alkene-Pd(II)-H L2 Ar-alkene-Pd(II)L2->Alkene-Pd(II)-H L2 β-Hydride Elimination Alkene-Pd(II)-H L2->Pd(0)L2 Reductive Elimination (HBr + Base)

Sources

A Senior Application Scientist's Guide to Quantifying Reaction Conversion of 3-Bromo-5-fluoro-2-methoxyphenol by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise quantification of reaction conversion is paramount for process optimization, yield calculation, and ensuring the purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of methodologies for quantifying the conversion of 3-Bromo-5-fluoro-2-methoxyphenol, a halogenated and methoxylated phenol, using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you in developing a robust and reliable analytical method.

The Analytical Challenge: Why GC-MS for this compound?

This compound presents a unique analytical challenge due to its polarity and potential for thermal degradation. Gas chromatography is an ideal separation technique for volatile and semi-volatile compounds, and when coupled with mass spectrometry, it provides unparalleled selectivity and sensitivity for definitive identification and quantification.[1][2] However, the polar hydroxyl group on the phenol can lead to poor peak shape and adsorption on the GC column, necessitating a strategic approach to analysis.

Methodological Crossroads: A Comparative Analysis of Analytical Strategies

The successful quantification of this compound conversion hinges on two critical choices: the sample preparation strategy, specifically derivatization, and the method of quantification, primarily through the use of an appropriate internal standard.

Derivatization: Enhancing Volatility and Chromatographic Performance

To overcome the challenges associated with the analysis of polar phenolic compounds by GC, derivatization is often a necessary step.[3][4] This process involves chemically modifying the analyte to increase its volatility and thermal stability. The most common approach for phenols is silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3]

Here, we compare two common silylating agents:

Derivatization ReagentMechanism of Action & Key FeaturesAdvantagesDisadvantages
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Reacts with active hydrogens to form TMS derivatives. The trifluoroacetamide byproduct is volatile and does not interfere with the chromatogram.[3]Highly reactive, producing stable derivatives for a wide range of compounds including phenols.Moisture sensitive; requires anhydrous conditions for optimal performance.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) Similar to BSTFA, but produces N-methyltrifluoroacetamide as a byproduct, which is also highly volatile.Considered the most volatile silylating reagent, leading to minimal chromatographic interference from byproducts.Also highly sensitive to moisture.

Expert Recommendation: For routine analysis of this compound, BSTFA is an excellent choice due to its high reactivity and the volatility of its byproducts. For applications requiring the absolute lowest detection limits, MSTFA may offer a slight advantage.

Internal Standard Selection: The Key to Accurate Quantification

For precise and accurate quantification, the internal standard method is highly recommended as it corrects for variations in injection volume and potential sample loss during preparation.[5][6][7] The ideal internal standard should be a compound that is not present in the sample, is chemically similar to the analyte, and elutes close to the analyte of interest without co-eluting.[5][7]

Here is a comparison of potential internal standards for the analysis of this compound:

Internal StandardRationale for SelectionAdvantagesDisadvantages
2-Bromo-4-fluorophenol Structurally similar halogenated phenol.Similar chemical properties and expected chromatographic behavior.May not be commercially available in high purity.
4-Bromo-2-fluorophenol Another structurally similar isomer.Similar derivatization efficiency and detector response.Potential for co-elution depending on the GC column and conditions.
2,4-Dibromophenol Commercially available brominated phenol.Good stability and derivatization characteristics.[8]Difference in molecular weight and halogenation may lead to different MS fragmentation patterns.
o-Cresol-d7 A deuterated analog of a simple phenol.Isotopically labeled standards are the gold standard as they behave almost identically to the analyte during extraction, derivatization, and chromatography.May be more expensive and its retention time might not be as close to the analyte of interest compared to a halogenated analog.

Expert Recommendation: 2-Bromo-4-fluorophenol or 4-Bromo-2-fluorophenol would be the most theoretically ideal internal standards due to their high structural similarity. However, their commercial availability should be confirmed. 2,4-Dibromophenol represents a practical and readily available alternative. For the highest level of accuracy, a custom-synthesized deuterated analog of this compound would be the ultimate choice.

Experimental Workflow and Protocols

The following section outlines a detailed, step-by-step methodology for quantifying the reaction conversion of this compound.

Diagram of the Experimental Workflow

Quantification Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Calculation ReactionMixture Reaction Mixture Aliquot AddIS Add Internal Standard ReactionMixture->AddIS Derivatization Derivatization with BSTFA AddIS->Derivatization Dilution Dilution with Solvent Derivatization->Dilution GCMS GC-MS Injection Dilution->GCMS DataAcquisition Data Acquisition (Scan or SIM mode) GCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration ResponseFactor Calculate Response Factor PeakIntegration->ResponseFactor ConversionCalc Calculate % Conversion ResponseFactor->ConversionCalc

Caption: Workflow for GC-MS quantification of reaction conversion.

Step-by-Step Protocols

1. Preparation of Calibration Standards:

  • Prepare a stock solution of this compound (reactant) and the chosen internal standard (e.g., 2,4-Dibromophenol) in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1000 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the reactant in the reaction mixture. A typical range would be 1-100 µg/mL.

  • To each calibration standard, add a constant concentration of the internal standard (e.g., 20 µg/mL).

2. Sample Preparation:

  • At various time points during the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately quench the reaction if necessary (e.g., by cooling or adding a quenching agent).

  • Accurately add a known volume of the internal standard stock solution to the aliquot to achieve the same concentration as in the calibration standards.

  • Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS as a catalyst).

  • Vortex the mixture and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, dilute the sample with a suitable solvent to bring the analyte concentration within the calibration range.

3. GC-MS Instrumental Parameters:

The following are suggested starting parameters and should be optimized for your specific instrument and application.

ParameterRecommended Setting
GC Column A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.[9]
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Oven Temperature Program Initial temperature of 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for initial identification) or Selected Ion Monitoring (SIM) (for enhanced sensitivity and selectivity in quantification).

Data Analysis and Calculation of Reaction Conversion

Accurate quantification is achieved through the use of a response factor, which accounts for the differences in the MS response between the analyte and the internal standard.

Calculation of the Relative Response Factor (RRF)
  • Analyze the calibration standards containing known concentrations of both the analyte (reactant) and the internal standard.

  • Integrate the peak areas of the derivatized analyte and the internal standard.

  • Calculate the RRF using the following formula for each calibration level:

    RRF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • The average RRF from the calibration standards is used for calculating the concentration in the unknown samples.

Calculating Reactant Concentration in the Sample

The concentration of the unreacted this compound in the reaction mixture at a given time point can be calculated using the following equation:

Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RRF)

Calculating Percentage Conversion

The percentage conversion of the reaction is then calculated as follows:

% Conversion = [(Initial Concanalyte - Concanalyte at time t) / Initial Concanalyte] * 100

Where the "Initial Concanalyte" is the concentration at time zero.

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method must be validated to ensure its accuracy, precision, and reliability.[10][11][12] Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by a correlation coefficient (R²) of >0.99 for the calibration curve.[10]

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Concluding Remarks

The quantification of reaction conversion for this compound by GC-MS is a highly achievable goal with careful consideration of sample preparation and analytical methodology. The use of derivatization, particularly with BSTFA, is crucial for achieving good chromatographic performance. Furthermore, the implementation of an internal standard method is essential for obtaining accurate and precise quantitative results. By following the detailed protocols and validation principles outlined in this guide, researchers and drug development professionals can confidently establish a reliable GC-MS method to support their synthetic chemistry endeavors.

References

  • Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. cromlab-instruments.es. Available from: [Link].

  • Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PubMed. 2023 Oct 22. Available from: [Link].

  • Analysis results of GC. SHIMADZU CORPORATION. Available from: [Link].

  • GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. MDPI. Available from: [Link].

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available from: [Link].

  • Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. 2022 Sep 12. Available from: [Link].

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Bibby Scientific. Available from: [Link].

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC. 2020 Aug 11. Available from: [Link].

  • A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. ResearchGate. 2025 Aug 7. Available from: [Link].

  • How can calculate the conversion of the product using GC-MS?. ResearchGate. 2016 Mar 4. Available from: [Link].

  • Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. PubMed. Available from: [Link].

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Available from: [Link].

  • Derivatization Methods in GC and GC/MS. ResearchGate. Available from: [Link].

  • ization-PDMS-SBSE for the Analysis of Phenolic Compounds and Off-flavors in Water. GERSTEL. Available from: [Link].

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available from: [Link].

  • Percentage Conversion and yield conversion by GC MASS ?. ResearchGate. 2018 Jun 26. Available from: [Link].

  • Internal standard material choice. Chromatography Forum. 2023 Aug 18. Available from: [Link].

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. Available from: [Link].

  • GC Derivatization. Restek. Available from: [Link].

  • Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. ResearchGate. Available from: [Link].

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Semantic Scholar. Available from: [Link].

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. Available from: [Link].

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC. 2020 Sep 24. Available from: [Link].

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. Available from: [Link].

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal. Available from: [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.